Fallypride precursor
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[3,4-dimethoxy-5-[[(2S)-1-prop-2-enylpyrrolidin-2-yl]methylcarbamoyl]phenyl]propyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O6S/c1-5-14-29-15-6-9-22(29)19-28-27(30)24-17-21(18-25(33-3)26(24)34-4)8-7-16-35-36(31,32)23-12-10-20(2)11-13-23/h5,10-13,17-18,22H,1,6-9,14-16,19H2,2-4H3,(H,28,30)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLAGJJEFUTNKU-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCC2=CC(=C(C(=C2)OC)OC)C(=O)NCC3CCCN3CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCC2=CC(=C(C(=C2)OC)OC)C(=O)NC[C@@H]3CCCN3CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Precursor Chemical Structure of Fallypride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and key data related to the precursors of Fallypride, a potent and selective antagonist of the dopamine (B1211576) D2/D3 receptors. Fallypride, particularly in its radiolabeled form ([18F]Fallypride), is a critical radiotracer in Positron Emission Tomography (PET) for studying neuropsychiatric disorders. A thorough understanding of its precursor synthesis is paramount for efficient and reproducible radiolabeling and subsequent research applications.
The Primary Precursor: Tosyl-Fallypride
The most widely utilized precursor for the synthesis of [18F]Fallypride is the tosylated analogue, chemically known as (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-toluenesulfonyloxypropyl)-2,3-dimethoxybenzamide (also referred to as "tosyl-fallypride" or the "tosylate precursor").[1] The tosyl group serves as an excellent leaving group for the nucleophilic substitution reaction with the [18F]fluoride ion to yield [18F]Fallypride.
Chemical Structure:
Caption: Chemical structure of Tosyl-Fallypride.
Synthetic Pathway of the Fallypride Precursor
The synthesis of the tosylate precursor is a multi-step process involving the preparation of two key intermediates: a substituted benzoic acid derivative and a chiral pyrrolidine (B122466) amine, which are then coupled. An improved multi-gram synthetic route has been developed to overcome the limitations of earlier small-scale syntheses that often relied on challenging purification methods like preparative TLC and resulted in low yields.[1]
The overall synthetic scheme can be visualized as the convergence of two primary synthetic branches leading to the final precursor molecule.
Caption: Synthetic pathway for Tosyl-Fallypride.
Quantitative Data on Precursor Synthesis
The following table summarizes the quantitative data, including yields for each step in the multi-gram synthesis of the tosylate precursor.[1]
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | O-methylation of Methyl 2-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzoate | MeI, K₂CO₃, Acetone | 95 |
| 2 | Hydroboration-oxidation of the allyl group | 1. 9-BBN, THF; 2. NaOH, H₂O₂ | 92 |
| 3 | Ester hydrolysis | NaOH, THF (aq.) | 92 |
| 4 | Silyl protection of the primary alcohol | TBSCl, Imidazole, DMF | 75 |
| 5 | Amide coupling of the protected benzoic acid and (S)-1-Allyl-2-(aminomethyl)pyrrolidine | EDCI, HOBt, i-Pr₂NEt | 45-64 |
| 6 | Removal of the TBS protecting group | TBAF, THF | 71 |
| 7 | Tosylation of the primary alcohol | TsCl, Pyridine, DCM | 44 |
| Overall | Multi-step synthesis of Tosyl-Fallypride | ~11 |
Alternative Fallypride Precursors
In addition to the classic tosylate precursor, two novel precursors, a mesylate and a chloro congener, have been developed.[1] These alternatives offer potential advantages in terms of reactivity and synthesis.
-
(S)-N-((1-allyl-2-pyrrolidinyl)methyl)-5-(3-(methylsulfonyloxy)propyl)-2,3-dimethoxybenzamide (Mesyl-Fallypride) : This precursor was found to be labile and difficult to isolate. However, its in-situ generation followed by reaction with a fluoride (B91410) source demonstrated its viability as a labeling precursor.[1]
-
(S)-N-((1-allyl-2-pyrrolidinyl)methyl)-5-(3-chloropropyl)-2,3-dimethoxybenzamide (Chloro-Fallypride) : This chloro analogue was synthesized and shown to be a viable precursor for the preparation of Fallypride.[1]
The development of these alternative precursors provides flexibility in the radiosynthesis of [18F]Fallypride, potentially allowing for optimization of reaction conditions and yields.
References
The Synthesis and Evolution of Fallypride Precursors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fallypride (B43967) is a substituted benzamide (B126) that acts as a high-affinity antagonist for dopamine (B1211576) D2 and D3 receptors.[1][2] Its significance in neuroscience and clinical research is underscored by the widespread use of its radiolabeled form, [¹⁸F]Fallypride, as a positron emission tomography (PET) tracer for in vivo imaging of these receptors.[1][3][4] The ability to visualize and quantify dopamine receptor density and occupancy has profound implications for understanding the pathophysiology of numerous neuropsychiatric disorders, including schizophrenia, Parkinson's disease, and addiction, as well as for the development of novel therapeutics.[4][5]
This technical guide provides an in-depth exploration of the discovery and development of Fallypride and its precursors. It details the synthetic pathways, key chemical intermediates, and the evolution of methodologies that have enabled its production, from initial laboratory-scale synthesis to the multi-gram preparation of labeling precursors for radiopharmaceutical applications. The guide also presents relevant pharmacological data and a detailed look at the dopamine D2/D3 receptor signaling pathway, providing a comprehensive resource for researchers in the field.
Discovery and Structure-Activity Relationship (SAR)
The development of Fallypride is rooted in the broader exploration of benzamide derivatives as dopamine receptor antagonists. Early research in this chemical class established key structure-activity relationships (SAR) that guided the design of potent and selective D2/D3 ligands.
A quantitative structure-activity relationship (QSAR) study of 6-methoxybenzamides with a 1-ethyl-2-pyrrolidinylmethyl side chain highlighted several critical features for high affinity to the D2 receptor. This study revealed the significant influence of substituents at the 3-position of the benzamide ring and the crucial importance of the (S)-configuration in the pyrrolidinylmethyl side chain. Furthermore, a methoxy (B1213986) group at the 5-position was found to be beneficial for high activity. These findings suggested a common binding site on the receptor for both salicylamides and non-salicylamides.[6]
Subsequent research on fluorinated benzamide neuroleptics led to the development of (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[¹⁸F]fluoropropyl)-2,3-dimethoxybenzamide, which came to be known as [¹⁸F]Fallypride. In this series, modifications to the N-substituent on the pyrrolidine (B122466) ring were explored. It was discovered that replacing the ethyl group with an allyl group resulted in a nearly tenfold increase in binding affinity for the D2 receptor.[7] This enhancement in affinity, combined with favorable pharmacokinetic properties, established Fallypride as a superior tracer for dopamine D2 receptor imaging.
Pharmacological Profile
Fallypride is a potent and selective antagonist of dopamine D2 and D3 receptors. Its high affinity allows for the sensitive detection of these receptors even in extrastriatal regions where their density is low.[3] The pharmacological properties of Fallypride and its precursors are summarized in the tables below.
| Compound | Receptor | Binding Affinity (Kd, nM) | Binding Affinity (IC50, nM) | Reference |
| Fallypride | Dopamine D2 | 0.03 | - | [8] |
| Dopamine D2 (in vivo) | 0.22 ± 0.05 (striatum) | - | [9] | |
| 0.17 ± 0.05 (thalamus) | - | [9] | ||
| 0.21 ± 0.07 (hippocampus) | - | [9] | ||
| Dopamine D3 | - | 1.7 ± 0.8 | [5] | |
| Desmethoxyfallypride | Dopamine D2/D3 | - | ~15 | [10] |
| Compound | Property | Value | Reference |
| [¹⁸F]Fallypride | Specific Activity | 900-1700 Ci/mmol | [7] |
| 200-1000 Ci/mmol ([¹¹C]Fallypride) | [11] |
Dopamine D2/D3 Receptor Signaling Pathway
Fallypride exerts its effects by blocking the signaling of dopamine D2 and D3 receptors, which are G protein-coupled receptors (GPCRs). These receptors are coupled to the Gαi/o family of G proteins. Upon activation by dopamine, these receptors inhibit the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades. D2-like receptors can also signal through Gβγ subunits to activate K+ channels. The signaling is terminated through phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs) and subsequent binding of β-arrestins, which promotes receptor internalization.[6][7][12]
Synthesis of Fallypride and Key Precursors
The synthesis of Fallypride involves the preparation of two key precursors: the substituted benzoic acid moiety, 5-(3-fluoropropyl)-2,3-dimethoxybenzoic acid , and the chiral amine, (S)-1-allyl-2-(aminomethyl)pyrrolidine . These are then coupled to form the final product. For radiolabeling with Fluorine-18, a precursor with a suitable leaving group, such as a tosylate, is synthesized.
Synthesis of 5-(3-fluoropropyl)-2,3-dimethoxybenzoic acid
The synthesis of this key intermediate can be achieved from commercially available starting materials through a multi-step process. One common route begins with 3-methoxy-4-hydroxybenzoic acid.
Synthesis of (S)-1-allyl-2-(aminomethyl)pyrrolidine
This chiral amine precursor is typically synthesized from L-proline, ensuring the correct stereochemistry which is crucial for high-affinity binding to the dopamine receptors.[13][14]
Final Amide Coupling and Precursor Synthesis
The final step in the synthesis of Fallypride is the coupling of the two key precursors. For the synthesis of the tosylate precursor for [¹⁸F]Fallypride, an additional tosylation step is required.
Experimental Protocols
General Amide Coupling Procedure (EDCI/HOBt)
This protocol describes a general method for the amide bond formation between a carboxylic acid and an amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt).[15][16]
-
Dissolution: Dissolve the carboxylic acid (1.0 equivalent) and HOBt (1.1 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane (B109758) or dimethylformamide).
-
Addition of Amine: Add the amine (1.0 equivalent) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Coupling Agent: Add EDCI (1.1 equivalents) portion-wise to the cooled reaction mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 12-24 hours.
-
Work-up: Quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Synthesis of Tosyl-Fallypride Precursor
The synthesis of the tosylate precursor for [¹⁸F]Fallypride involves the coupling of 5-(3-hydroxypropyl)-2,3-dimethoxybenzoic acid with (S)-1-allyl-2-(aminomethyl)pyrrolidine followed by tosylation.
-
Amide Coupling: Follow the general amide coupling procedure described above to synthesize (S)-N-((1-allyl-2-pyrrolidinyl)methyl)-5-(3-hydroxypropyl)-2,3-dimethoxybenzamide.
-
Tosylation:
-
Dissolve the alcohol intermediate (1.0 equivalent) in anhydrous dichloromethane.
-
Add triethylamine (B128534) (1.5 equivalents).
-
Cool the solution to 0 °C and add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise.
-
Allow the reaction to stir at room temperature overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the tosylate precursor.
-
Radiosynthesis of [¹⁸F]Fallypride
The radiosynthesis of [¹⁸F]Fallypride is typically performed using an automated synthesis module. The general procedure involves the nucleophilic substitution of the tosylate precursor with [¹⁸F]fluoride.[17]
-
[¹⁸F]Fluoride Trapping and Elution: Aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge and then eluted with a solution of Kryptofix 2.2.2 (K222) and potassium carbonate in acetonitrile (B52724)/water.
-
Azeotropic Drying: The solvent is removed by azeotropic distillation with acetonitrile under a stream of nitrogen.
-
Labeling Reaction: The tosylate precursor dissolved in a suitable solvent (e.g., DMSO or acetonitrile) is added to the dried [¹⁸F]fluoride/K222 complex. The reaction mixture is heated at a specific temperature (e.g., 100-120 °C) for a set time (e.g., 10-15 minutes).
-
Purification: The crude reaction mixture is purified by semi-preparative high-performance liquid chromatography (HPLC).
-
Formulation: The HPLC fraction containing [¹⁸F]Fallypride is collected, the solvent is removed, and the final product is formulated in a sterile solution for injection.
Conclusion
The discovery and development of Fallypride and its precursors represent a significant advancement in the field of neuroimaging. The journey from understanding the fundamental structure-activity relationships of benzamides to the development of robust and scalable synthetic routes for Fallypride and its labeling precursors has provided researchers with an invaluable tool to study the dopamine system in vivo. The detailed synthetic protocols and an understanding of the underlying pharmacology and signaling pathways presented in this guide are intended to support the continued application and future development of Fallypride-based research, ultimately contributing to a deeper understanding and better treatment of neuropsychiatric disorders.
References
- 1. Fallypride - Wikipedia [en.wikipedia.org]
- 2. 5-(3-Fluoropropyl)-2,3-dimethoxy-N-(((2S)-1-(2-propen-1-yl)-2-pyrrolidinyl)methyl)benzamide | C20H29FN2O3 | CID 10021692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. High-affinity dopamine D2/D3 PET radioligands 18F-fallypride and 11C-FLB457: A comparison of kinetics in extrastriatal regions using a multiple-injection protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [18F]fallypride characterization of striatal and extrastriatal D2/3 receptors in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of Ligands for PET with the Dopamine D3 Receptor: In Silico and In Vitro Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kidbdev.med.unc.edu [kidbdev.med.unc.edu]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. Dopamine D3 receptor binding of 18F-Fallypride: Evaluation using in vitro and in vivo PET imaging studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 11C-Fallypride: radiosynthesis and preliminary evaluation of a novel dopamine D2/D3 receptor PET radiotracer in non-human primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 13. WO1987007271A1 - A stereoconservative synthesis of 1-substituted (s)- and (r)-2-aminomethylpyrrolidines and intermediates thereto - Google Patents [patents.google.com]
- 14. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 16. benchchem.com [benchchem.com]
- 17. Improved synthesis of [18F] fallypride and characterization of a Huntington’s disease mouse model, zQ175DN KI, using longitudinal PET imaging of D2/D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Properties of Tosyl-fallypride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tosyl-fallypride, systematically named (S)-2,3-Dimethoxy-5-[3-[[(4-methylphenyl)-sulfonyl]oxy]propyl]-N-[[1-(2-propenyl)-2-pyrrolidinyl]methyl]benzamide, is a crucial precursor molecule in the field of neuroscience and medical imaging. Its primary significance lies in its role as the immediate precursor for the synthesis of [¹⁸F]fallypride, a high-affinity antagonist for dopamine (B1211576) D2 and D3 receptors. [¹⁸F]fallypride is widely utilized as a radiotracer in Positron Emission Tomography (PET) to study the density and occupancy of D2/D3 receptors in the brain. These studies are vital for understanding the pathophysiology of numerous neuropsychiatric disorders, including Parkinson's disease, schizophrenia, and addiction, and for the development of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of tosyl-fallypride.
Chemical and Physical Properties
Tosyl-fallypride is a complex organic molecule featuring a benzamide (B126) core, a pyrrolidine (B122466) ring, and a tosylate group. The tosylate is an excellent leaving group, which facilitates the nucleophilic substitution reaction with [¹⁸F]fluoride to produce [¹⁸F]fallypride.
| Property | Value |
| Chemical Name | (S)-2,3-Dimethoxy-5-[3-[[(4-methylphenyl)-sulfonyl]oxy]propyl]-N-[[1-(2-propenyl)-2-pyrrolidinyl]methyl]benzamide |
| Synonyms | Fallypride (B43967) Tosylate |
| CAS Number | 166173-74-6 |
| Molecular Formula | C₂₇H₃₆N₂O₆S |
| Molecular Weight | 516.65 g/mol |
| Appearance | Light yellow to yellow oil |
| Purity | Typically >98% |
Biological Activity and Mechanism of Action
Tosyl-fallypride itself is not pharmacologically active in the context of dopamine receptor binding. Its utility is derived from its function as a precursor to fallypride. Fallypride is a potent antagonist of both dopamine D2 and D3 receptors. The affinity for these two receptor subtypes is similar, making [¹⁸F]fallypride a valuable tool for imaging the combined population of D2/D3 receptors in both striatal and extrastriatal brain regions.
The antagonism of D2/D3 receptors by fallypride blocks the downstream signaling typically initiated by the binding of endogenous dopamine. These receptors are G-protein coupled receptors (GPCRs) that couple to Gαi/o proteins. Activation of these receptors by dopamine normally leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). By blocking this interaction, fallypride prevents the dopamine-induced inhibition of adenylyl cyclase.
Receptor Binding Affinity of Fallypride
The high affinity of fallypride for D2 and D3 receptors is critical for its use as a PET radioligand, allowing for clear imaging with a high signal-to-noise ratio. The binding affinity is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
| Receptor Subtype | Binding Affinity (Ki) | IC50 |
| Dopamine D2 | 0.023 nM - 2.2 nM[1] | 5.0 nM[1] |
| Dopamine D3 | 0.19 nM - 1.6 nM[1] | 0.30 nM |
Dopamine D2/D3 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of D2/D3 receptors and the inhibitory effect of fallypride. Dopamine binding to the D2/D3 receptor activates the inhibitory G-protein (Gαi/o), which in turn inhibits adenylyl cyclase (AC), reducing the conversion of ATP to cAMP. Fallypride, as an antagonist, binds to the receptor and prevents this cascade.
References
Mechanism of Fallypride precursor in radiolabeling
An In-Depth Technical Guide to the Radiolabeling Mechanism of the Fallypride Precursor
Introduction
[¹⁸F]Fallypride is a high-affinity antagonist for dopamine (B1211576) D2/D3 receptors, making it a vital radiotracer in Positron Emission Tomography (PET) for neuroimaging. It is extensively used in clinical and preclinical research to study neuropsychiatric disorders such as schizophrenia, Huntington's disease, and Alzheimer's disease by quantifying receptor density and occupancy.[1][2][3] The successful synthesis of [¹⁸F]Fallypride hinges on the efficient radiolabeling of a suitable precursor. This guide provides a detailed technical overview of the mechanism, experimental protocols, and quantitative data associated with the radiolabeling of the most common this compound, Tosyl-Fallypride.
The this compound: Structure and Function
The most widely utilized precursor for the synthesis of [¹⁸F]Fallypride is (S)-N-((1-allyl-2-pyrrolidinyl)methyl)-5-(3-fluoropropyl)-2-methoxy-3-(tosyloxy)benzamide, commonly known as Tosyl-Fallypride . In this molecule, the tosylate group (a derivative of p-toluenesulfonic acid) serves as an excellent leaving group, which is essential for the success of the nucleophilic substitution reaction at the core of the radiolabeling process.[2][4] While the tosylate is the classic precursor, other congeners, including mesylate and chloro derivatives, have also been investigated as viable alternatives.[2]
Caption: Chemical Structure of the Tosyl-Fallypride precursor.
Core Mechanism: Nucleophilic Aromatic Substitution
The radiolabeling of the this compound is achieved through a one-step nucleophilic aromatic substitution (SₙAr) reaction. The process involves the replacement of the tosylate leaving group on the benzamide (B126) ring with the positron-emitting radionuclide, [¹⁸F]fluoride.
Key Components and Their Roles:
-
[¹⁸F]Fluoride Ion: Produced in a cyclotron via the ¹⁸O(p,n)¹⁸F reaction in [¹⁸O]water, the [¹⁸F]F⁻ ion acts as the nucleophile.[4] However, its high salvation energy in water makes it a poor nucleophile. Therefore, it must be "activated."
-
Phase Transfer Catalyst (PTC): To enhance the nucleophilicity of the [¹⁸F]fluoride, a PTC is used. The most common systems are:
-
Kryptofix 2.2.2 (K₂₂₂)/Potassium Carbonate (K₂CO₃): K₂₂₂ is a cryptand that effectively chelates the potassium ion (K⁺), leaving a highly reactive, "naked" [¹⁸F]fluoride anion.[5][6]
-
Tetrabutylammonium (B224687) bicarbonate (TBAHCO₃): The large tetrabutylammonium cation (TBA⁺) forms a loose ionic pair with the [¹⁸F]fluoride, increasing its solubility and reactivity in organic solvents.[5][7]
-
-
Leaving Group (Tosylate): The tosylate group (-OTs) is an excellent leaving group because its negative charge is stabilized by resonance after it detaches from the aromatic ring. This facilitates the nucleophilic attack by the [¹⁸F]fluoride.
-
Solvent: The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile (B52724) (CH₃CN) or dimethyl sulfoxide (B87167) (DMSO). These solvents solvate the cation of the PTC but do not strongly solvate the fluoride (B91410) anion, preserving its high nucleophilicity.
References
- 1. researchgate.net [researchgate.net]
- 2. A new multi-gram synthetic route to labeling precursors for the D2/3 PET agent 18F-fallypride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GMP compliant simplified fast and high yielding automated synthesis of [18F]fallypride without the need of HPLC purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of [18F]fallypride in a micro-reactor: rapid optimization and multiple-production in small doses for micro-PET studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GMP compliant simplified fast and high yielding automated synthesis of [18F]fallypride without the need of HPLC purification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An improved synthesis of dopamine D2/D3 receptor radioligands [11C]fallypride and [18F]fallypride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
An In-depth Technical Guide to the Synthesis of Key Fallypride Precursors
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of the immediate precursor to Fallypride, a critical radioligand for Positron Emission Tomography (PET) imaging of dopamine (B1211576) D2/D3 receptors. The focus is on the essential starting materials and the methodologies required to synthesize (S)-N-((1-allyl-2-pyrrolidinyl)methyl)-5-bromo-2,3-dimethoxybenzamide.
Introduction to Fallypride and its Precursor
Fallypride is a selective and high-affinity dopamine D2/D3 receptor antagonist widely used in neuroscience research as a PET radiotracer.[1][2] Its synthesis, particularly for radiolabeling with isotopes like ¹⁸F, requires a stable, non-radioactive precursor. The most common precursor is (S)-N-((1-allyl-2-pyrrolidinyl)methyl)-5-bromo-2,3-dimethoxybenzamide. This molecule is constructed from two primary chemical fragments: a substituted benzoyl moiety and a chiral pyrrolidine (B122466) moiety. The synthesis strategy involves the formation of a stable amide bond between these two key starting materials.
Core Synthetic Pathway
The synthesis of the Fallypride precursor is a convergent process, meaning the two main building blocks are prepared separately and then combined in a final step. The overall reaction involves the coupling of 5-bromo-2,3-dimethoxybenzoic acid with (S)-1-allyl-2-(aminomethyl)pyrrolidine .
Caption: Convergent synthesis pathway for the this compound.
Key Starting Material 1: 5-bromo-2,3-dimethoxybenzoic acid
This aromatic carboxylic acid provides the core benzamide (B126) structure. A common and effective synthesis begins with o-vanillin (2-hydroxy-3-methoxybenzaldehyde).
This is a multi-step process involving bromination, methylation, and subsequent oxidation.
-
Step 1: Bromination of o-Vanillin.
-
To a solution of o-vanillin (1.0 g, 6.58 mmol) and sodium acetate (B1210297) (1.67 g) in glacial acetic acid (20 mL), add bromine (1.16 g, 7.25 mmol) dissolved in acetic acid (10 mL).[3]
-
Stir the mixture for 1 hour.
-
Remove the solvent under reduced pressure. The residue is then washed with water and extracted with dichloromethane.
-
The organic extract is washed with 2% sodium bicarbonate solution and water, then dried over magnesium sulfate (B86663).
-
The product, 5-bromo-2-hydroxy-3-methoxybenzaldehyde (B183005), is purified by chromatography.[3]
-
-
Step 2: Methylation.
-
To a solution of 5-bromo-2-hydroxy-3-methoxybenzaldehyde (1.0 g, 4.3 mmol) and potassium carbonate (0.893 g) in dry DMF (5 mL), add methyl iodide (0.40 mL, 6.50 mmol).[3]
-
Stir the mixture for 4 hours at room temperature.
-
Quench the reaction with water and extract the organic phase into diethyl ether.
-
Dry the organic phase over anhydrous sodium sulfate and remove the solvent to yield 5-bromo-2,3-dimethoxybenzaldehyde.[3]
-
-
Step 3: Oxidation.
-
The resulting aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). This step is a standard transformation in organic synthesis.
-
| Step | Product | Starting Material | Yield | Reference |
| 1 | 5-bromo-2-hydroxy-3-methoxybenzaldehyde | o-vanillin | 97% | [3] |
| 2 | 5-bromo-2,3-dimethoxybenzaldehyde | 5-bromo-2-hydroxy-3-methoxybenzaldehyde | 98% | [3] |
Key Starting Material 2: (S)-1-allyl-2-(aminomethyl)pyrrolidine
This chiral amine is crucial for the precursor's stereochemistry and provides the binding determinant for the dopamine receptor. It is typically synthesized from the naturally occurring amino acid, L-proline, preserving the chiral center.
This synthesis involves N- and O-alkylation of L-proline, followed by amidation and reduction.[4]
-
Step 1: O,N-diallylation of L-Proline.
-
Suspend L-Proline (0.185 mol) and potassium carbonate (0.44 mol) in DMSO (150 mL).[4]
-
Add allyl bromide (0.43 mol) in DMSO (50 mL) dropwise over 3 hours at 0 °C.
-
Allow the mixture to warm to room temperature and continue stirring overnight.
-
Pour the mixture into an aqueous NaCl solution and extract with diethyl ether to obtain the crude allyl (S)-1-allyl-2-pyrrolidinecarboxylate.
-
-
Step 2: Aminolysis of the Ester.
-
Heat the crude ester from the previous step in a solution of 9 M ammonia (B1221849) in methanol (B129727) at approximately 45°C for several days.[5]
-
Monitor the reaction by TLC or GC-MS for the formation of (S)-1-allylpyrrolidine-2-carboxamide.
-
After completion, evaporate the solvent and purify the resulting amide.
-
-
Step 3: Reduction of the Amide.
-
Cool a solution of the amide (1.2 mmol) in THF (4 mL) to 0 °C under a nitrogen atmosphere.
-
Add a solution of lithium aluminum hydride (LiAlH₄) (1 M in THF, 4.6 mL) dropwise.[6]
-
Heat the mixture to 40 °C for 4 hours.
-
Cool the reaction to 0 °C and carefully quench with a saturated solution of ammonium (B1175870) chloride.
-
Extract the product, (S)-1-allyl-2-(aminomethyl)pyrrolidine, and purify by distillation or chromatography.
-
Final Coupling Reaction to Form the Precursor
The final step is the formation of an amide bond between the two key starting materials.
-
Dissolve 5-bromo-2,3-dimethoxybenzoic acid in a suitable solvent like DMF.
-
Add a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).[6]
-
Add (S)-1-allyl-2-(aminomethyl)pyrrolidine to the activated carboxylic acid solution.
-
Stir the reaction at room temperature overnight.
-
Perform a standard aqueous work-up and purify the final product, (S)-N-((1-allyl-2-pyrrolidinyl)methyl)-5-bromo-2,3-dimethoxybenzamide, via column chromatography.
Caption: General experimental workflow for the final amide coupling step.
Context: Fallypride's Mechanism of Action
Fallypride functions as a competitive antagonist at dopamine D2 and D3 receptors.[7] In a typical signaling cascade, dopamine binds to the D2 receptor, a G-protein coupled receptor (GPCR), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP). Fallypride blocks this action by occupying the receptor's binding site, thereby preventing dopamine from binding and initiating the signaling cascade.
Caption: Fallypride's antagonistic action on the D2 receptor pathway.
References
- 1. kidbdev.med.unc.edu [kidbdev.med.unc.edu]
- 2. Fallypride - Wikipedia [en.wikipedia.org]
- 3. scielo.br [scielo.br]
- 4. patents.justia.com [patents.justia.com]
- 5. WO1987007271A1 - A stereoconservative synthesis of 1-substituted (s)- and (r)-2-aminomethylpyrrolidines and intermediates thereto - Google Patents [patents.google.com]
- 6. med.upenn.edu [med.upenn.edu]
- 7. Dopamine D3 receptor binding of 18F-Fallypride: Evaluation using in vitro and in vivo PET imaging studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Mesylate and Chloro Congeners of the Fallypride Precursor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fallypride is a potent and selective D2/D3 receptor antagonist widely used as a radiotracer in Positron Emission Tomography (PET) to study neuropsychiatric disorders.[1][2] The synthesis of its radiolabeled form, [¹⁸F]Fallypride, traditionally relies on the nucleophilic substitution of a tosylate precursor. This paper details the synthesis, characterization, and evaluation of two novel precursors for [¹⁸F]Fallypride: the mesylate and chloro congeners. These compounds offer alternative pathways for the radiosynthesis of Fallypride and other analogs. A multi-gram, high-yielding synthetic route has been developed, making these precursors more accessible for research and development.[1][3][4] This guide provides comprehensive experimental protocols, quantitative data, and workflow visualizations to support their application in a research and drug development setting.
Introduction to Fallypride and its Precursors
Fallypride's utility as a PET imaging agent stems from its high affinity for D2/D3 receptors, which are implicated in conditions like Parkinson's disease, schizophrenia, and addiction.[1] The most common method for preparing [¹⁸F]Fallypride involves the displacement of a tosylate leaving group from a precursor molecule with [¹⁸F]fluoride.[1][5] However, existing synthetic routes to this tosylate precursor were often low-yielding and not scalable.
Recent research has led to an improved, scalable synthesis and, in the process, uncovered two previously undescribed labeling precursors: a chloro congener (ClFP) and a mesylate congener (MsFP).[1][3] These congeners serve as viable alternatives to the classic tosylate precursor for the synthesis of Fallypride.[1]
Synthesis of Precursor Congeners
An improved, high-yield synthetic route was developed to produce the key alcohol intermediate, which serves as the common starting point for the tosylate, mesylate, and chloro precursors.[1] The overall yield for the classic tosylate precursor using this new route was 11% over seven steps.[1]
Synthesis of the Chloro Congener (ClFP)
The novel chloro congener of the Fallypride precursor (designated as 16 or ClFP) was synthesized from the common alcohol intermediate. The process involves the conversion of a protected benzoic acid derivative to an acid chloride, which is then coupled with the amine side chain.[1]
Synthesis of the Mesylate Congener (MsFP)
The mesylate congener (designated as 17 or MsFP) was also synthesized from the common alcohol intermediate (7 ). This precursor proved to be labile and was challenging to isolate, so it was typically generated in situ for subsequent reactions.[1]
Quantitative Data Summary
The synthesized chloro congener was evaluated for its activity as a D2 antagonist and its viability as a labeling precursor. The mesylate congener's viability was also confirmed.
| Compound | Description | Yield | IC₅₀ (D2 Receptor) | Notes |
| ClFP (16) | Chloro Precursor | 31%[1] | 17.1 nM[1] | A viable precursor for Fallypride synthesis. |
| MsFP (17) | Mesylate Precursor | N/A | Not Reported | Labile and difficult to isolate; generated and used in situ.[1] |
| Fallypride (1) | Final Product (from ClFP) | 55%[1] | 5.0 nM[1] | Confirms viability of ClFP as a precursor. |
| Fallypride (1) | Final Product (from MsFP) | 40%[1] | Not Reported | Confirms viability of MsFP as a precursor. |
Experimental Protocols
The following are detailed methodologies for the synthesis of the novel congeners and the test for their viability as labeling precursors.
Synthesis of Chloro-Fallypride Precursor (ClFP, 16)
This protocol is based on the multi-gram synthetic route described in the literature.[1]
-
A related benzoic acid intermediate is treated with thionyl chloride (SOCl₂) in toluene with a catalytic amount of dimethylformamide (DMF).
-
The resulting acid chloride is then coupled with the amine side chain (6 ).
-
The final product, ClFP (16 ), is isolated with a yield of 31%.[1]
In Situ Generation of Mesylate-Fallypride Precursor (MsFP, 17)
Due to its instability, the mesylate precursor was generated and used immediately.[1]
-
The common alcohol intermediate (7 ) is dissolved in dichloromethane (B109758) (DCM).
-
Methanesulfonyl chloride (MsCl) is added to the solution.
-
The reaction generates the MsFP precursor (17 ), which is not isolated but carried forward to the next step.[1]
Viability Test for Precursors: Synthesis of Fallypride (1)
This workflow confirms that the precursors can be converted to Fallypride, indicating their suitability for [¹⁸F] radiolabeling.
-
From ClFP (16): The chloro precursor is treated with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF), resulting in a 55% yield of Fallypride (1 ).[1]
-
From MsFP (17): The mesylate precursor, generated in situ, is treated with TBAF in tert-butanol (B103910) (t-BuOH) at 85°C, affording Fallypride (1 ) in a 40% yield.[1]
Conclusion
The development of a scalable, high-yield synthetic route has enabled the discovery and characterization of novel chloro and mesylate congeners of the this compound.[1] Both congeners have been demonstrated as viable precursors for the synthesis of Fallypride, with the chloro congener (ClFP) also showing significant D2 receptor antagonist activity.[1] These findings provide valuable alternatives to the traditional tosylate precursor, offering flexibility in the design and synthesis of Fallypride and its analogs for PET imaging and drug discovery programs. The detailed protocols and data presented herein serve as a critical resource for researchers in the field.
References
- 1. A new multi-gram synthetic route to labeling precursors for the D2/3 PET agent 18F-fallypride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A new multi-gram synthetic route to labeling precursors for the D(2/3) PET agent 18F-fallypride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new multi-gram synthetic route to labeling precursors for the D(2/3) PET agent 18F-fallypride. | Sulikowski Lab | Vanderbilt University [lab.vanderbilt.edu]
- 5. An improved synthesis of dopamine D2/D3 receptor radioligands [11C]fallypride and [18F]fallypride - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis of [¹⁸F]Fallypride: A Technical Guide to Precursor Sourcing and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the precursors required for the synthesis of [¹⁸F]Fallypride, a crucial radioligand for Positron Emission Tomography (PET) imaging of dopamine (B1211576) D2/D3 receptors. This document details commercially available precursors, their suppliers, and associated purchasing options. Furthermore, it outlines detailed experimental protocols for the synthesis of the key tosylate precursor and the subsequent radiolabeling procedure to yield [¹⁸F]Fallypride. The guide also illustrates the mechanism of action of Fallypride as a dopamine D2/D3 receptor antagonist through a signaling pathway diagram.
Core Precursors and Purchasing Options
The most common precursor for the synthesis of [¹⁸F]Fallypride is the tosylated derivative, often referred to as Tosyl-Fallypride or Fallypride Precursor (Compound 15). This precursor allows for a direct nucleophilic substitution reaction with [¹⁸F]fluoride. Several commercial suppliers offer this key intermediate, facilitating its accessibility for research and development purposes.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| MedChemExpress | This compound (Compound 15) | 166173-74-6 | >98% | 5 mg, 10 mg, 25 mg, 50 mg |
| PharmaSynth | Tosylfallypride | 166173-74-6 | >98% | Inquire for details |
| NUCMEDCOR | Tosyl-Fallypride | 166173-74-6 | Not specified | 2 mg, 5 mg, 10 mg |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Beyond the conventional tosylate precursor, research has also explored novel labeling precursors, including mesylate and chloro congeners of Fallypride.[1][2] These alternatives may offer different reactivity profiles and could be considered for optimizing the radiolabeling process.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of the tosylate precursor and the subsequent radiosynthesis of [¹⁸F]Fallypride, based on established literature procedures.
Synthesis of Tosyl-Fallypride Precursor
The synthesis of the tosylate precursor for [¹⁸F]Fallypride is a multi-step process that has been optimized for improved yield and scalability.[1][2] A representative synthetic route is outlined below. The process begins with commercially available starting materials and involves several key transformations, including O-methylation, hydroboration-oxidation, ester hydrolysis, protection of the alcohol, amide coupling, deprotection, and finally tosylation.
Detailed Methodologies: While specific reaction conditions can be found in the cited literature[1][2], a general workflow involves standard organic synthesis techniques. Purifications are typically performed using column chromatography.
Radiosynthesis of [¹⁸F]Fallypride
The radiosynthesis of [¹⁸F]Fallypride involves the nucleophilic substitution of the tosylate group on the precursor with [¹⁸F]fluoride.[1][2][3] This reaction is typically carried out in an automated synthesis module.
References
- 1. A new multi-gram synthetic route to labeling precursors for the D(2/3) PET agent 18F-fallypride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new multi-gram synthetic route to labeling precursors for the D2/3 PET agent 18F-fallypride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of [18F]fallypride in a micro-reactor: rapid optimization and multiple-production in small doses for micro-PET studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Radiosynthesis of [18F]Fallypride Using a Tosylate Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
[18F]Fallypride is a high-affinity antagonist for dopamine (B1211576) D2/D3 receptors, making it a valuable radiotracer for Positron Emission Tomography (PET) imaging in the study of various neuropsychiatric disorders such as schizophrenia, Huntington's disease, and Alzheimer's disease.[1][2] Its utility in quantifying receptor density in both striatal and extrastriatal brain regions has been well-established.[1] This document provides detailed application notes and protocols for the radiosynthesis of [18F]Fallypride via nucleophilic substitution on a tosylate precursor, a commonly employed and reliable method. Both automated and manual synthesis approaches are detailed, with a focus on good manufacturing practice (GMP) compliant procedures.
Data Summary
The following tables summarize quantitative data from various published methods for the radiosynthesis of [18F]Fallypride using a tosylate precursor. These tables are intended to provide a comparative overview to aid in method selection and optimization.
Table 1: Radiosynthesis Conditions and Yields
| Phase Transfer Catalyst | Precursor Amount (mg) | Reaction Temperature (°C) | Reaction Time (min) | Radiochemical Yield (Decay Corrected) | Synthesis Time (min) | Purification Method | Reference |
| K2CO3/Kryptofix-[2.2.2] | 2 | 90 | 20 | 31% (not decay corrected) | 40 | SPE | [1] |
| TBAHCO3 | 2 | 95 | 10 | 59% (not decay corrected) | 28 | SPE | [1] |
| TBAHCO3 | 2 | 100 | 10 | 68% | 51 | HPLC & SPE | [1] |
| K2CO3/Kryptofix-[2.2.2] | 2 | 100 | 10 | 66 ± 1.4% | 51 ± 1.2 | HPLC & SPE | [3] |
| TBAHCO3 | 2 | 100 | 15 | 25% (End of Synthesis) | - | HPLC | [4] |
| K2CO3/Kryptofix-[2.2.2] | - | 120 | 10 | up to 24% | - | Microfluidics | [5] |
| - | 1 | - | - | 20-40% | 30 | - | [1] |
| K2.2.2/K2CO3 | 9.1 / 0.8 | 100 | 10 | ~55% (not decay corrected) | 58 | HPLC | [6] |
Table 2: Quality Control Parameters
| Parameter | Specification | Method | Reference |
| Radiochemical Purity | > 98% | HPLC, TLC | [1][4] |
| Molar Activity (GBq/µmol) | 298–360 | HPLC | [6] |
| Specific Activity (GBq/µmol) | 730 | HPLC | [7][8] |
| Sterility | Conforms to European Pharmacopoeia | - | [1] |
| Endotoxins | Conforms to European Pharmacopoeia | - | [1] |
Experimental Protocols
Protocol 1: Automated GMP-Compliant Synthesis of [18F]Fallypride with SPE Purification
This protocol is adapted from a simplified, fast, and high-yielding automated method that does not require HPLC purification, making it suitable for routine clinical production.[1]
1. Reagents and Materials:
-
Tosyl-fallypride precursor (2 mg) dissolved in acetonitrile (B52724) (1 mL)
-
[18F]Fluoride in [18O]H2O
-
Anion exchange cartridge (e.g., QMA)
-
Tetrabutylammonium bicarbonate (TBAHCO3) solution (40%)
-
Acetonitrile (anhydrous)
-
Ethanol
-
Sterile water for injection
-
0.9% Sodium Chloride for injection
-
Solid Phase Extraction (SPE) cartridges: Alumina N, C18 Plus, C18 Light
-
Sterile 0.22 µm filter
-
Automated synthesis module (e.g., AllinOne, RNplus)
2. Procedure:
-
[18F]Fluoride Trapping: Load the aqueous [18F]fluoride solution onto the anion exchange cartridge.
-
Elution: Elute the trapped [18F]fluoride into the reactor using 10 µL of 40% TBAHCO3 in an ethanol/water mixture.
-
Azeotropic Drying: Evaporate the solvent to dryness at 95°C under a stream of helium and vacuum.
-
Radiolabeling Reaction: Add the tosyl-fallypride precursor solution to the dried [18F]fluoride. Heat the reaction mixture at 95°C for 10 minutes.
-
Cooling: Cool the reactor to 40°C.
-
SPE Purification:
-
Pass the reaction mixture through a series of SPE cartridges: Alumina N, C18 Plus, and C18 Light.
-
Wash the cartridges with 40 mL of sterile water.
-
-
Elution of [18F]Fallypride: Elute the purified [18F]Fallypride from the C18 cartridges with 1 mL of ethanol.
-
Formulation: Pass the ethanolic solution through a 0.22 µm sterile filter into a sterile vial. Dilute with 12 mL of 0.9% sodium chloride solution to obtain the final product ready for injection.
Protocol 2: Automated Synthesis of [18F]Fallypride with HPLC Purification
This protocol describes a common automated synthesis method that utilizes HPLC for purification to ensure high radiochemical purity.
1. Reagents and Materials:
-
Tosyl-fallypride precursor (2 mg) dissolved in anhydrous acetonitrile (1 mL)
-
[18F]Fluoride in [18O]H2O
-
Anion exchange cartridge (e.g., QMA)
-
Kryptofix-[2.2.2] (K2.2.2)
-
Potassium carbonate (K2CO3)
-
Acetonitrile (anhydrous and HPLC grade)
-
Water (HPLC grade)
-
Semi-preparative HPLC system with a C18 column
-
Solid Phase Extraction (SPE) cartridge (e.g., C18) for formulation
-
Ethanol
-
Sterile 0.22 µm filter
-
Automated synthesis module (e.g., TracerLab FX-FN)
2. Procedure:
-
[18F]Fluoride Trapping and Elution: Trap the [18F]fluoride on an anion exchange cartridge and elute into the reactor using a solution of K2.2.2 and K2CO3 in acetonitrile/water.
-
Azeotropic Drying: Dry the [18F]fluoride complex by azeotropic distillation with acetonitrile under vacuum and nitrogen flow.
-
Radiolabeling Reaction: Add the tosyl-fallypride precursor solution to the reactor. Heat the mixture at 100°C for 10 minutes.[3]
-
Quenching and Dilution: After cooling, quench the reaction and dilute the mixture with the HPLC mobile phase.
-
HPLC Purification: Inject the reaction mixture onto the semi-preparative HPLC system. Collect the fraction corresponding to [18F]Fallypride.
-
Formulation:
-
Trap the collected HPLC fraction on a C18 SPE cartridge.
-
Wash the cartridge with sterile water to remove residual HPLC solvents.
-
Elute the [18F]Fallypride from the cartridge with ethanol.
-
Pass the solution through a 0.22 µm sterile filter and dilute with sterile saline for injection.
-
Visualizations
Dopamine D2/D3 Receptor Signaling
[18F]Fallypride acts as an antagonist at dopamine D2 and D3 receptors. The following diagram illustrates the basic principle of its interaction in the context of dopaminergic signaling.
Caption: [18F]Fallypride binding to D2/D3 receptors.
Experimental Workflow for Automated [18F]Fallypride Synthesis
The following diagram outlines the key steps in the automated radiosynthesis of [18F]Fallypride.
Caption: Automated radiosynthesis workflow.
References
- 1. GMP compliant simplified fast and high yielding automated synthesis of [18F]fallypride without the need of HPLC purification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new multi-gram synthetic route to labeling precursors for the D2/3 PET agent 18F-fallypride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf – 대한핵의학기술학회 [kjnmt.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Production of [18F]DPA-714, [18F]fallypride and [18F]LBT-999 using iMiDEV, a fully automated microfluidic platform: towards clinical radiopharmaceutical production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved synthesis of [18F] fallypride and characterization of a Huntington’s disease mouse model, zQ175DN KI, using longitudinal PET imaging of D2/D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High yield and high specific activity synthesis of [18F]Fallypride in a batch microfluidic reactor for micro-PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Automated Synthesis of [18F]Fallypride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the automated synthesis of [18F]Fallypride, a crucial radiotracer for Positron Emission Tomography (PET) imaging of dopamine (B1211576) D2/D3 receptors. The information is intended to guide researchers, scientists, and drug development professionals in establishing a robust and reproducible manufacturing process for this important imaging agent.
Introduction
[18F]Fallypride is a high-affinity antagonist for dopamine D2/D3 receptors, making it an invaluable tool in neuroscience research and the clinical evaluation of various neuropsychiatric disorders.[1] Automated synthesis of [18F]Fallypride is essential for ensuring consistent quality, reducing radiation exposure to personnel, and meeting the demands of clinical production.[2] This document outlines a generalized protocol based on common automated synthesis platforms and provides key data for process optimization and quality control.
Synthesis Overview
The automated synthesis of [18F]Fallypride is typically achieved through a one-step nucleophilic substitution reaction. The process involves the labeling of a tosylate precursor with [18F]fluoride, followed by purification and formulation. While various automated synthesis modules are available, the fundamental steps remain consistent. A significant advancement in recent years has been the development of methods that utilize Solid Phase Extraction (SPE) for purification, which simplifies the process and reduces synthesis time compared to traditional High-Performance Liquid Chromatography (HPLC) methods.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative data from various automated synthesis protocols for [18F]Fallypride, providing a comparative overview of different methods and platforms.
Table 1: Comparison of Automated [18F]Fallypride Synthesis Parameters
| Synthesis Platform | Precursor Amount (mg) | Phase Transfer Catalyst | Radiochemical Yield (RCY) (non-decay corrected) | Total Synthesis Time (min) | Purification Method |
| AllinOne (AiO) / RNplus | 2 | TBAHCO₃ | 59 ± 4% | ~28 | SPE[3] |
| AllinOne (AiO) / RNplus | 2 | K₂CO₃/Kryptofix-[2.2.2] | 31 ± 3% | ~40 | SPE[3] |
| IBA Synthera | Not Specified | Not Specified | 36% | 55-65 | HPLC[5] |
| Sofie Elixys/Pure Form | 2 | TBA | 25% | Not Specified | HPLC[6] |
| TracerLab FX-FN | 2 | K₂CO₃/Kryptofix-[2.2.2] | 66 ± 1.4% (decay-corrected) | 51 ± 1.2 | HPLC[7] |
| Microfluidic (iMiDEV) | Not Specified | Not Specified | 11% | Not Specified | HPLC[8] |
| Micro-reactor | 0.02-0.04 | Not Specified | Up to 88% (decay-corrected) | Not Specified | HPLC[9] |
Table 2: Quality Control Specifications for [18F]Fallypride
| Quality Control Test | Specification | Reference |
| Radiochemical Purity | > 98% | [3][6] |
| pH of final product | 5.1 ± 0.4 | [10] |
| Residual Solvents (e.g., Acetonitrile (B52724), Ethanol) | Below pharmacopoeial limits | [10] |
| Kryptofix-[2.2.2] (if used) | < 50 µg/mL | European Pharmacopoeia |
| Bacterial Endotoxins | < 175 EU/V | European Pharmacopoeia |
| Sterility | Sterile | European Pharmacopoeia |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the automated synthesis of [18F]Fallypride using a cassette-based system with SPE purification, which offers a simplified and efficient workflow.[3][4]
4.1. Materials and Reagents
-
Tosyl-fallypride precursor (2 mg) dissolved in acetonitrile (1 mL)
-
[18F]Fluoride in [18O]H₂O
-
Tetrabutylammonium bicarbonate (TBAHCO₃) solution (e.g., 10 µL of 40% solution) or Kryptofix-[2.2.2]/K₂CO₃
-
Acetonitrile (for azeotropic drying)
-
Sterile water for injection
-
Ethanol (B145695) for elution
-
0.9% Sodium Chloride for final formulation
-
SPE Cartridges: Anion exchange (e.g., QMA), Alumina N, C18 Sep-Pak (e.g., Plus and Light)
-
Sterile filter (0.22 µm)
4.2. Automated Synthesis Procedure (SPE Purification Method)
-
[18F]Fluoride Trapping: The aqueous [18F]fluoride solution is passed through an anion exchange cartridge to trap the [18F]fluoride.[3]
-
Elution of [18F]Fluoride: The trapped [18F]fluoride is eluted into the reactor vessel using an eluent containing a phase transfer catalyst (e.g., TBAHCO₃ or Kryptofix-[2.2.2]/K₂CO₃).[3]
-
Azeotropic Drying: The [18F]fluoride/catalyst mixture is dried by azeotropic distillation with acetonitrile under vacuum and a stream of helium at approximately 95 °C.[3]
-
Radiolabeling Reaction: The precursor solution (tosyl-fallypride in acetonitrile) is added to the dried [18F]fluoride complex in the reactor. The reaction mixture is heated at 95 °C for 10 minutes.[3]
-
Cooling: The reactor is then cooled to approximately 40 °C.[3]
-
SPE Purification: The crude reaction mixture is passed through a series of SPE cartridges (e.g., Alumina N Plus Light, Sep Pak Plus C18, and Sep Pak Light C18) to remove unreacted [18F]fluoride and other impurities.[3]
-
Cartridge Washing: The cartridges are washed with sterile water (e.g., 40 mL) to remove any remaining polar impurities.[3]
-
Elution of [18F]Fallypride: The purified [18F]Fallypride is eluted from the C18 cartridge with ethanol (e.g., 1 mL).[3]
-
Final Formulation: The ethanolic solution of [18F]Fallypride is passed through a 0.22 µm sterile filter into a sterile product vial. The final product is then diluted with 0.9% aqueous NaCl to achieve the desired radioactive concentration and an ethanol concentration suitable for intravenous injection.[3]
Mandatory Visualizations
Diagram 1: Automated Synthesis Workflow for [18F]Fallypride
Caption: Automated synthesis workflow for [18F]Fallypride via SPE purification.
Diagram 2: Quality Control Workflow for [18F]Fallypride
Caption: Quality control workflow for the release of [18F]Fallypride.
References
- 1. Positron emission tomography - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. GMP compliant simplified fast and high yielding automated synthesis of [18F]fallypride without the need of HPLC purification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GMP compliant simplified fast and high yielding automated synthesis of [18F]fallypride without the need of HPLC purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. pdf – 대한핵의학기술학회 [kjnmt.org]
- 8. Production of [18F]DPA-714, [18F]fallypride and [18F]LBT-999 using iMiDEV, a fully automated microfluidic platform: towards clinical radiopharmaceutical production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of [18F]fallypride in a micro-reactor: rapid optimization and multiple-production in small doses for micro-PET studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Step-by-Step Guide to [¹⁸F]Fallypride Precursor Radiolabeling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
[¹⁸F]Fallypride is a high-affinity dopamine (B1211576) D2/D3 receptor antagonist widely utilized as a positron emission tomography (PET) radiotracer in neuroscience research and clinical studies.[1][2] It enables the in vivo quantification and visualization of dopamine D2/D3 receptors, playing a crucial role in understanding neuropsychiatric disorders.[3][4] This document provides a detailed, step-by-step guide for the radiolabeling of the Fallypride (B43967) precursor with fluorine-18 (B77423) ([¹⁸F]F⁻), covering the synthesis, purification, and quality control of [¹⁸F]Fallypride. The protocols described are based on established methodologies and are intended for use by trained personnel in a laboratory equipped for radiochemistry.
Materials and Reagents
| Material/Reagent | Supplier/Grade | Notes |
| Tosyl-Fallypride Precursor | Commercially available | ((S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-toluenesulfonyloxy-propyl)-2,3-dimethoxybenzamide)[3] |
| [¹⁸F]Fluoride | Cyclotron-produced | In [¹⁸O]water |
| Kryptofix 2.2.2 (K₂₂₂) | Analytical Grade | Phase transfer catalyst |
| Potassium Carbonate (K₂CO₃) | Anhydrous | For activation of [¹⁸F]Fluoride |
| Tetrabutylammonium bicarbonate (TBAHCO₃) | Analytical Grade | Alternative phase transfer catalyst[5] |
| Acetonitrile (B52724) (MeCN) | Anhydrous, HPLC Grade | Reaction solvent and mobile phase component |
| Water for Injection (WFI) | USP Grade | For HPLC mobile phase and formulation |
| Ethanol (EtOH) | USP Grade | For formulation and cartridge elution[3] |
| Saline (0.9% NaCl) | USP Grade | For final formulation |
| Sep-Pak C18 Cartridges | Waters or equivalent | For purification |
| Alumina N Cartridges | Waters or equivalent | For purification[5] |
| Sterile Filters (0.22 µm) | Millipore or equivalent | For final product sterilization |
Experimental Protocols
Automated Radiosynthesis of [¹⁸F]Fallypride
This protocol describes a common automated synthesis approach using a synthesis module.
1.1. [¹⁸F]Fluoride Trapping and Elution:
-
Transfer the cyclotron-produced [¹⁸F]fluoride in [¹⁸O]water to the synthesis module.
-
Trap the [¹⁸F]fluoride on an anion exchange cartridge (e.g., QMA).
-
Elute the trapped [¹⁸F]fluoride into the reaction vessel using an eluent solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile and water.[6] A typical eluent consists of 9.1 mg of K₂₂₂ and 0.8 mg of K₂CO₃ in a mixture of acetonitrile and water.[6]
1.2. Azeotropic Drying:
-
Dry the [¹⁸F]fluoride/K₂₂₂ complex by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen or under vacuum.
-
Repeat the drying process to ensure the reaction mixture is anhydrous. This step is critical for efficient nucleophilic substitution.
1.3. Radiolabeling Reaction:
-
Dissolve the tosyl-fallypride precursor (typically 0.8-2 mg) in anhydrous acetonitrile (0.8-1 mL).[5][6]
-
Add the precursor solution to the dried [¹⁸F]fluoride/K₂₂₂ complex in the reaction vessel.
-
Heat the reaction mixture at 90-100°C for 10-20 minutes.[3][6]
Purification of [¹⁸F]Fallypride
Two primary methods for purification are described: High-Performance Liquid Chromatography (HPLC) and Solid-Phase Extraction (SPE).
2.1. HPLC Purification:
-
Following the reaction, quench the mixture with the HPLC mobile phase.
-
Inject the crude product onto a semi-preparative reverse-phase C18 HPLC column.
-
Elute with a mobile phase, for example, a mixture of acetonitrile and 25 mM ammonium (B1175870) formate (B1220265) (43:57 v/v), at a flow rate of 3 mL/min.[7]
-
Collect the fraction corresponding to the [¹⁸F]Fallypride peak, which is identified by UV absorbance and radiation detectors.
2.2. Solid-Phase Extraction (SPE) Purification:
A simplified purification method avoiding HPLC can be employed.[5]
-
Pass the crude reaction mixture through a series of cartridges: Alumina N Plus Light, followed by a Sep-Pak Plus C18, and then a Sep-Pak Light C18 cartridge.[5]
-
Wash the cartridges with water (e.g., 40 mL) to remove unreacted [¹⁸F]fluoride and polar impurities.[5]
-
Elute the purified [¹⁸F]Fallypride from the C18 cartridges with 1 mL of ethanol.[5]
Formulation
-
For the HPLC-purified product, remove the HPLC solvents via rotary evaporation or by passing the collected fraction through a C18 Sep-Pak cartridge, eluting with ethanol, and then adding saline.
-
For the SPE-purified product, dilute the ethanolic eluate with sterile saline for injection.[3]
-
Perform sterile filtration of the final product through a 0.22 µm filter into a sterile vial.
Data Presentation
The following table summarizes typical quantitative data from [¹⁸F]Fallypride radiosynthesis.
| Parameter | Value | Reference |
| Precursor Amount | 0.8 - 4 mg | [3][6] |
| Radiochemical Yield (non-decay corrected) | ~40 - 59% | [3][5] |
| Radiochemical Yield (decay corrected) | up to 88% | [7] |
| Total Synthesis Time | 28 - 58 min | [5][6] |
| Radiochemical Purity | > 98% | [3][5] |
| Molar Activity | Reproducible at high levels | [6] |
Quality Control
Quality control (QC) tests are essential to ensure the final product is safe for human administration.
| QC Test | Method | Specification |
| Appearance | Visual Inspection | Clear, colorless, free of particulates |
| pH | pH meter or strips | 6.0 - 7.0[4] |
| Radiochemical Purity | Radio-HPLC or Radio-TLC | ≥ 95%[8] |
| Radionuclidic Identity | Gamma Spectroscopy | 511 keV peak, half-life of 109.8 min |
| Residual Solvents | Gas Chromatography (GC) | Within pharmacopoeia limits |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | Within pharmacopoeia limits |
| Sterility | Incubation in culture media | Sterile |
Visualizations
Caption: Workflow for the radiosynthesis of [¹⁸F]Fallypride.
Caption: Detailed steps for SPE purification of [¹⁸F]Fallypride.
References
- 1. Fallypride - Wikipedia [en.wikipedia.org]
- 2. Positron emission tomography - Wikipedia [en.wikipedia.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. dovepress.com [dovepress.com]
- 5. GMP compliant simplified fast and high yielding automated synthesis of [18F]fallypride without the need of HPLC purification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved synthesis of [18F] fallypride and characterization of a Huntington’s disease mouse model, zQ175DN KI, using longitudinal PET imaging of D2/D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of [18F]fallypride in a micro-reactor: rapid optimization and multiple-production in small doses for micro-PET studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes for In Vivo Dopamine Receptor Studies Using Fallypride Precursor
Introduction
[18F]Fallypride is a high-affinity antagonist for dopamine (B1211576) D2 and D3 receptors, making it a valuable radiotracer for in vivo imaging studies using Positron Emission Tomography (PET).[1][2] Its precursor is essential for the radiolabeling process that yields [18F]Fallypride. This radioligand allows for the non-invasive quantification of D2/D3 receptor density and occupancy in both striatal and extrastriatal brain regions, which is crucial for research in neuropsychiatric disorders and drug development.[3][4][5] The longer half-life of Fluorine-18 (approximately 110 minutes) compared to Carbon-11 (about 20 minutes) provides a significant advantage for [18F]Fallypride, allowing for longer scanning sessions and the ability to image brain regions with lower receptor densities.[6]
Applications
-
Quantification of D2/D3 Receptor Density: [18F]Fallypride PET is used to measure the density of dopamine D2/D3 receptors in various brain regions.[1][7] This is particularly relevant in studying conditions like schizophrenia, where alterations in dopamine receptor availability are implicated.[5][8]
-
Dopamine Release Studies: The radiotracer can be used to measure changes in endogenous dopamine levels.[3][9] By comparing [18F]Fallypride binding before and after a stimulus (e.g., pharmacological challenge with amphetamine or a cognitive task), researchers can quantify dopamine release.[4][10]
-
Drug Development and Receptor Occupancy: In drug development, [18F]Fallypride PET can determine the degree to which a therapeutic drug occupies D2/D3 receptors at different doses. This information is critical for optimizing drug dosage and understanding its mechanism of action.
-
Preclinical Research in Animal Models: [18F]Fallypride is extensively used in preclinical studies with rodent and non-human primate models to investigate the dopaminergic system in various disease models, such as Parkinson's disease and Huntington's disease.[6][11][12]
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of Fallypride (B43967) and its precursor.
Table 1: Radiosynthesis of [18F]Fallypride
| Precursor | Radiochemical Yield (Decay Corrected) | Molar Activity (Specific Activity) | Synthesis Time |
| Tosyl-fallypride | Up to 50% | 111-222 GBq/µmol | 58 min |
| Tosylate precursor | 20-40% | 200-1000 Ci/mmol | Not specified |
| Tosylate precursor | ~55% (non-decay corrected) | High (>99% radiochemical purity) | 58 min |
| Mesylate and Chloro congeners | Viable labeling precursors | Not specified | Not specified |
Table 2: In Vitro and In Vivo Binding Properties of Fallypride
| Parameter | Value | Species/Tissue |
| In Vitro Affinity (Ki) | ||
| D2 Receptor | 2.1 nM | Rat Striata |
| D3 Receptor | 1.6 nM | SF9 cell lines (rat recombinant) |
| In Vivo Affinity (KD) | ||
| Striatum | 0.22 ± 0.05 nM | Baboon |
| Thalamus | 0.17 ± 0.05 nM | Baboon |
| Hippocampus | 0.21 ± 0.07 nM | Baboon |
| Receptor Density (B'max) | ||
| Putamen | 27 pmol/mL | Rhesus Monkey |
| Caudate | 23 pmol/mL | Rhesus Monkey |
| Ventral Striatum | 14 pmol/mL | Rhesus Monkey |
| Thalamus | 1.8 pmol/mL | Rhesus Monkey |
Table 3: [18F]Fallypride Displacement Studies
| Displacing Agent | Dose | % Displacement in Ventral Striatum | % Displacement in Dorsal Striatum |
| (R)-7-OH-DPAT | 0.015 mg/kg | 29% | 22% |
| (R)-7-OH-DPAT | 1.88 mg/kg | 77% | 58% |
| BP 897 | 3 mg/kg | 24-29% | 24-29% |
Experimental Protocols
1. Radiosynthesis of [18F]Fallypride from Tosylate Precursor
This protocol is an optimized method for the synthesis of [18F]Fallypride.[6]
-
[18F]Fluoride Production and Trapping: Produce [18F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction on [¹⁸O]water. Trap the [18F]fluoride on a QMA cartridge.
-
Elution: Elute the [18F]fluoride from the QMA cartridge.
-
Azeotropic Drying: Dry the eluted [18F]fluoride azeotropically.
-
Radiofluorination: Add the tosylate precursor (e.g., 2 mg) in dry acetonitrile (B52724) (1.0 mL) to the dried [18F]fluoride. Heat the reaction mixture at 100°C for 15 minutes.
-
Purification:
-
Dilute the reaction mixture with water (4 mL).
-
Purify the crude product using semi-preparative HPLC.
-
-
Formulation:
-
Collect the product fraction.
-
Evaporate the solvent.
-
Reconstitute the final product in a sterile saline solution for injection.
-
2. In Vivo PET Imaging Protocol in Rodents
This protocol is adapted for studying D2/D3 receptor availability in rats.[11][12]
-
Animal Preparation:
-
Fast male Sprague-Dawley rats (240–310 g) for 4-6 hours before the scan.
-
Anesthetize the rats initially with 5% isoflurane (B1672236) and maintain with 1.5–3% isoflurane during the scan.
-
Place the animal on a heating pad to maintain body temperature.
-
-
Radiotracer Injection:
-
Inject a bolus of [18F]Fallypride (mean dose of 23-28 MBq) over 1 minute via a lateral tail vein catheter.
-
-
PET Data Acquisition:
-
Start a dynamic PET scan immediately upon injection.
-
Acquire data for 90 minutes.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET data.
-
Perform co-registration with an anatomical MRI for accurate region-of-interest delineation.
-
Use a simplified reference tissue model for quantification of binding potential.
-
3. In Vivo PET Imaging Protocol in Humans
This protocol is a general guideline for human studies investigating dopamine release.[3][9]
-
Subject Preparation:
-
Ensure subjects have fasted for at least 4 hours.
-
Obtain informed consent and ethical approval.
-
-
Radiotracer Injection:
-
Administer an intravenous bolus injection of [18F]Fallypride (e.g., 179 ± 17 MBq) over 10 seconds.
-
-
PET Data Acquisition:
-
Begin a dynamic PET emission scan simultaneously with the injection.
-
Acquire data in 3D mode. A typical scanning protocol might involve two blocks: a baseline scan of 64 minutes, followed by a second scan block where a task or pharmacological challenge is introduced.
-
-
Data Analysis:
-
Analyze the PET data using a linearized simplified reference region model to account for time-dependent changes in [18F]Fallypride displacement.
-
Generate voxel-based statistical maps to identify areas of increased ligand displacement, which is proportional to endogenous dopamine release.
-
Visualizations
Caption: Experimental workflow for in vivo dopamine receptor studies.
Caption: Simplified dopamine signaling pathway at the synapse.
Caption: Logical relationship between dopamine levels and [18F]Fallypride binding.
References
- 1. Dopamine D3 receptor binding of 18F-Fallypride: Evaluation using in vitro and in vivo PET imaging studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fallypride - Wikipedia [en.wikipedia.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Striatal and extrastriatal dopamine release measured with PET and [18F]fallypride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D2/D3 dopamine receptor binding with [F-18]fallypride in thalamus and cortex of patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved synthesis of [18F] fallypride and characterization of a Huntington’s disease mouse model, zQ175DN KI, using longitudinal PET imaging of D2/D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring the in vivo binding parameters of [18F]-fallypride in monkeys using a PET multiple-injection protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 18F-Fallypride binding potential in patients with schizophrenia compared to healthy controls - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimized in vivo detection of dopamine release using 18F-fallypride PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. Striatal and Extrastriatal microPET Imaging of D2/D3 Dopamine Receptors in Rat Brain with [18F]Fallypride and [18F]Desmethoxyfallypride - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Extraction Purification of [18F]Fallypride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase extraction (SPE) purification of [18F]Fallypride, a critical radiotracer for Positron Emission Tomography (PET) imaging of dopamine (B1211576) D2/D3 receptors. The following sections offer a comprehensive guide to both traditional HPLC-based and modern HPLC-free SPE purification methods, complete with quantitative data, detailed experimental procedures, and visual workflows to facilitate reproducible and efficient radiosynthesis.
Introduction
[18F]Fallypride is a widely used radioligand for studying neuropsychiatric disorders. Its purification is a critical step to ensure high radiochemical purity and specific activity for in vivo imaging. While High-Performance Liquid Chromatography (HPLC) has been the conventional method, SPE-based purification offers significant advantages, including reduced synthesis time, simplified automation, and potentially higher yields. This document outlines validated SPE protocols for [18F]Fallypride purification.
Data Presentation: Comparison of Purification Methods
The following tables summarize quantitative data from various published methods for the purification of [18F]Fallypride, allowing for a clear comparison between HPLC-based and SPE-based techniques.
Table 1: Comparison of HPLC-based and SPE-based Purification of [18F]Fallypride
| Parameter | HPLC-based Purification | SPE-based Purification (Automated) | Reference |
| Synthesis Time | ~51-58 min | ~40 min | [1][2] |
| Radiochemical Yield (non-decay corrected) | ~17-55% | ~31-59% | [1][2] |
| Radiochemical Purity | >99% | >98% | [1][2][3] |
| Molar Activity (GBq/µmol) | 298–360 | Not explicitly stated for SPE-only method | [2] |
Table 2: Detailed Performance of an Automated SPE-based Purification Method
| Phase Transfer Catalyst | Radiochemical Yield (not decay corrected) | Radiochemical Purity | Synthesis Module | Reference |
| K2CO3/Kryptofix-[2.2.2] | 31 ± 3% | 98.9 ± 0.34% | AllinOne (AiO) & RNplus | [1] |
| Tetrabutylammonium bicarbonate (TBAHCO3) | 59% (from 44% with HPLC) | 98.4 ± 0.29% | AllinOne (AiO) & RNplus | [1] |
Experimental Protocols
Automated SPE-based Purification of [18F]Fallypride (HPLC-Free)
This protocol is adapted from a GMP-compliant automated synthesis method and eliminates the need for HPLC purification.[1][3]
Materials:
-
SPE Cartridges:
-
Alumina N Plus Light
-
Sep-Pak Plus C18
-
Sep-Pak Light C18
-
-
Reagents:
-
Tosyl-fallypride precursor
-
Phase transfer catalyst (e.g., Tetrabutylammonium bicarbonate or K2CO3/Kryptofix-[2.2.2])
-
Acetonitrile (B52724) (CH3CN)
-
Sterile water for injection
-
Ethanol (B145695) (EtOH)
-
0.9% Sodium Chloride (NaCl) solution
-
-
Equipment:
-
Automated radiosynthesis module (e.g., AllinOne (AiO) or RNplus)
-
0.22 µm sterile filter
-
Procedure:
-
Radiolabeling: Perform the nucleophilic substitution reaction of the tosyl-fallypride precursor with [18F]fluoride in the presence of a phase transfer catalyst in acetonitrile at an elevated temperature within the automated synthesis module.
-
Cooling: After the reaction, cool the reactor to approximately 40°C.
-
Loading onto SPE Cartridges: Pass the crude reaction mixture through a series of three SPE cartridges connected in the following order: Alumina N Plus Light, followed by Sep-Pak Plus C18, and finally Sep-Pak Light C18.
-
Washing: Wash the interconnected cartridges with 40 mL of sterile water to remove unreacted [18F]fluoride and other polar impurities.
-
Elution: Elute the purified [18F]Fallypride from the C18 cartridges with 1 mL of ethanol.
-
Formulation: Pass the ethanolic solution through a 0.22 µm sterile filter into a sterile product vial. Further dilute the final product with 12 mL of 0.9% aqueous NaCl solution to obtain an injectable formulation.
Post-HPLC SPE Formulation of [18F]Fallypride
This protocol is a common final formulation step following HPLC purification.[4][5]
Materials:
-
SPE Cartridge:
-
tC18 Sep-Pak cartridge or equivalent
-
-
Reagents:
-
HPLC-purified [18F]Fallypride fraction in mobile phase
-
Sterile water for injection
-
Ethanol (EtOH)
-
Saline solution
-
-
Equipment:
-
Rotary evaporator or nitrogen stream for solvent removal
-
Procedure:
-
Dilution of HPLC Fraction: Dilute the collected HPLC fraction containing [18F]Fallypride with a significant volume of water (e.g., 10 mL or up to 70 mL) to reduce the concentration of the organic mobile phase and facilitate trapping on the C18 cartridge.[4][5]
-
Trapping: Pass the diluted solution through a pre-conditioned tC18 Sep-Pak cartridge. The [18F]Fallypride will be retained on the solid phase, while the aqueous solution passes through.
-
Washing (Optional): Wash the cartridge with a small volume of sterile water to remove any residual aqueous-soluble impurities.
-
Elution: Elute the trapped [18F]Fallypride from the tC18 Sep-Pak with a small volume of ethanol (e.g., 100 µL to 1 mL).[4][5]
-
Formulation: Dilute the ethanolic eluate with sterile saline to the desired final volume and concentration for injection.
Visualized Workflows
The following diagrams, generated using Graphviz, illustrate the experimental workflows for the described SPE purification protocols.
References
- 1. GMP compliant simplified fast and high yielding automated synthesis of [18F]fallypride without the need of HPLC purification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved synthesis of [18F] fallypride and characterization of a Huntington’s disease mouse model, zQ175DN KI, using longitudinal PET imaging of D2/D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GMP compliant simplified fast and high yielding automated synthesis of [18F]fallypride without the need of HPLC purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of [18F]fallypride in a micro-reactor: rapid optimization and multiple-production in small doses for micro-PET studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf – 대한핵의학기술학회 [kjnmt.org]
Application Notes & Protocols: Radiolabeling of N-BOC Norfallypride Tosylate Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the radiolabeling of the N-BOC norfallypride tosylate precursor to synthesize [¹⁸F]Norfallypride, a potential positron emission tomography (PET) imaging agent for dopamine (B1211576) D2/D3 receptors. The synthesis involves a two-step process: nucleophilic substitution of the tosylate group with [¹⁸F]fluoride, followed by the removal of the N-BOC protecting group.
Chemical Structures
Precursor: (S)-N-[(1-BOC-2-pyrolidinyl)methyl]-2,3-dimethoxy-5-(3′-tosyloxypropyl)-benzamide
Intermediate: N-BOC-[¹⁸F]Norfallypride
Final Product: [¹⁸F]Norfallypride
Experimental Protocols
Materials and Reagents
-
N-BOC norfallypride tosylate precursor
-
[¹⁸F]Fluoride
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (B52724) (CH₃CN), anhydrous
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Trifluoroacetic Acid (TFA)
-
Triethylamine (Et₃N)
-
Water for HPLC
-
C18 Sep-Pak cartridges
-
Semi-preparative HPLC column (C18)
-
Analytical HPLC column (C18)
Radiolabeling of N-BOC Norfallypride Tosylate
-
Drying of [¹⁸F]Fluoride: Aseptically transfer the aqueous [¹⁸F]fluoride solution to a reaction vessel. Add a solution of Kryptofix 2.2.2 and K₂CO₃ in acetonitrile/water. Azeotropically dry the mixture by heating under a stream of nitrogen until all water is removed. Further dry the residue with anhydrous acetonitrile.
-
Radiolabeling Reaction: Dissolve the N-BOC norfallypride tosylate precursor (typically 2 mg) in anhydrous acetonitrile (0.5 mL).[1] Add this solution to the dried [¹⁸F]fluoride-Kryptofix complex.
-
Seal the reaction vessel and heat at 96 °C for 30 minutes.[1][2]
-
After cooling, the crude reaction mixture contains N-BOC-[¹⁸F]norfallypride.
Purification of N-BOC-[¹⁸F]Norfallypride
-
The crude product, N-BOC-[¹⁸F]norfallypride, is purified using a semi-preparative C18 HPLC column.[1]
-
The mobile phase consists of 60% acetonitrile and 40% water containing 0.1% triethylamine.[1][2]
-
The retention time for N-BOC-[¹⁸F]norfallypride is approximately 21 minutes.[1][2]
-
Collect the fraction corresponding to the radiolabeled intermediate.
Deprotection of N-BOC-[¹⁸F]Norfallypride
-
The purified N-BOC-[¹⁸F]norfallypride fraction is evaporated to dryness.
-
Add a solution of trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂) (e.g., 10% TFA in CH₂Cl₂ or 0.2 mL TFA in 1 mL CH₂Cl₂).[1][2]
-
Heat the solution at 80 °C for 30 minutes.[1]
-
Evaporate the solvent to dryness.
-
Neutralize the residue with a 10% sodium bicarbonate (NaHCO₃) solution to a pH of 6-7 to obtain the final product, [¹⁸F]Norfallypride.[1]
Quality Control
-
Radiochemical Purity: Determined by analytical radio-HPLC.
-
Chemical Purity: Determined by analytical HPLC with UV detection (254 nm).
-
Specific Activity: Calculated based on the amount of radioactivity and the mass of the final product.
Data Presentation
| Parameter | Value | Reference |
| Precursor Amount | 2 mg | [1] |
| Reaction Temperature | 96 °C | [1][2] |
| Reaction Time | 30 minutes | [1][2] |
| Overall Radiochemical Yield (decay corrected) | ~10% | [1] |
| HPLC Mobile Phase (Purification) | 60% CH₃CN / 40% H₂O with 0.1% Et₃N | [1][2] |
| HPLC Flow Rate (Purification) | 2.5 mL/min | [1][2] |
| Retention Time (N-BOC-[¹⁸F]Norfallypride) | ~21 min | [1][2] |
| Deprotection Reagent | Trifluoroacetic Acid (TFA) in CH₂Cl₂ | [1][2] |
| Deprotection Temperature | 80 °C | [1] |
| Deprotection Time | 30 minutes | [1] |
Visualizations
Caption: Radiolabeling workflow for [¹⁸F]Norfallypride.
Caption: Key chemical structures in the synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Radiochemical Yield of [18F]Fallypride Synthesis
Welcome to the technical support center for the synthesis of [18F]Fallypride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help optimize your radiochemical yield and ensure reproducible, high-quality results.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low radiochemical yield (RCY) in [18F]Fallypride synthesis?
A1: Low radiochemical yield is a frequent challenge and can stem from several factors. One of the most critical is incomplete drying of the [18F]fluoride-kryptofix complex. Residual water can significantly hinder the nucleophilic substitution reaction. Other common causes include suboptimal reaction temperature, inappropriate precursor to base ratio, and precursor degradation.[1]
Q2: How can I improve the molar activity of my [18F]Fallypride synthesis?
A2: Achieving high molar activity is crucial, especially for preclinical imaging in small animals.[1][2] Strategies to improve molar activity include starting with a high initial amount of [18F]fluoride, minimizing fluorine-19 contamination from reagents and equipment, and optimizing the synthesis method.[2] Microfluidic synthesis platforms have demonstrated the ability to produce [18F]Fallypride with significantly higher molar activity compared to conventional methods.[1][3][4]
Q3: Is HPLC purification always necessary for [18F]Fallypride?
A3: While HPLC has traditionally been the standard for purification, recent advancements have made solid-phase extraction (SPE) a viable alternative.[3][5] SPE can simplify the process, reduce synthesis time, and potentially increase the final yield by minimizing decay losses.[3][6] However, the success of SPE purification is highly dependent on the optimization of the reaction conditions to minimize the formation of impurities.[3]
Q4: What are the optimal reaction conditions for the nucleophilic fluorination step?
A4: The optimal conditions can vary depending on the synthesis platform (conventional vs. microfluidic). However, studies have shown that a reaction temperature of around 95-100°C is often optimal for conventional synthesis.[2][3] The precursor amount is also critical, with studies suggesting that around 2 mg of the tosyl-fallypride precursor provides the maximum yield in certain automated systems.[3] A reaction time of approximately 10 minutes is frequently reported as sufficient for the labeling reaction.[2][3]
Q5: What is the role of the phase transfer catalyst and base in the reaction?
A5: A phase transfer catalyst, such as Kryptofix 2.2.2 (K222), is essential to solubilize the [18F]fluoride ion in the aprotic solvent and enhance its nucleophilicity. The base, typically potassium carbonate (K2CO3) or tetrabutylammonium (B224687) bicarbonate (TBAHCO3), facilitates the nucleophilic attack by creating the naked, more reactive fluoride (B91410) ion. The ratio of precursor to base is a critical parameter to optimize for achieving high yields.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Radiochemical Yield (RCY) | Incomplete drying of the [18F]fluoride-K222 complex. | Ensure efficient azeotropic drying with acetonitrile (B52724). Perform multiple drying cycles if necessary.[1] |
| Suboptimal reaction temperature. | Optimize the reaction temperature. A temperature of 95°C has been shown to be effective in many automated synthesizers.[3] | |
| Incorrect precursor amount. | Titrate the amount of precursor. Studies suggest that 2 mg of tosyl-fallypride can yield optimal results.[3] | |
| Inefficient phase transfer catalyst system. | Ensure the quality and appropriate amount of K222 and K2CO3 or TBAHCO3. The ratio of precursor to base is critical.[1] | |
| Precursor degradation. | Avoid excessively high temperatures or prolonged reaction times. Ensure the precursor is of high quality and stored correctly.[7] | |
| High Levels of Impurities | Side reactions due to high base concentration. | Optimize the amount of base used. High concentrations can lead to the formation of byproducts.[2][8] |
| Thermal degradation of the precursor. | Reduce the reaction temperature or time. Microfluidic systems with rapid heating and cooling can minimize degradation.[7] | |
| Incomplete reaction. | Ensure sufficient reaction time and optimal temperature to drive the reaction to completion. | |
| Low Molar Activity | Contamination with stable fluorine-19. | Use high-purity reagents and solvents. Ensure the cyclotron target and transfer lines are clean.[2] |
| Inefficient use of starting [18F]fluoride. | Optimize the trapping and elution of [18F]fluoride from the anion exchange cartridge. | |
| Poor Reproducibility | Inconsistent drying of the fluoride. | Standardize the drying procedure, including nitrogen flow rate and drying time. |
| Variations in reagent quality. | Use reagents from a reliable source and perform quality control checks. | |
| Inconsistent heating. | Calibrate and validate the heating system of the synthesis module. | |
| Failed HPLC Purification | Poor peak separation. | Optimize the HPLC mobile phase composition and flow rate. Ensure the column is in good condition. |
| Product decomposition on the column. | Consider using a different column stationary phase or adjusting the mobile phase pH. |
Experimental Protocols
Automated Synthesis of [18F]Fallypride using a Cassette-Based System
This protocol is a generalized procedure based on common automated synthesis platforms.
-
[18F]Fluoride Trapping and Elution:
-
Load the cyclotron-produced [18F]fluoride in [¹⁸O]water onto a pre-conditioned anion exchange cartridge (e.g., QMA).
-
Wash the cartridge with sterile water to remove any impurities.
-
Elute the trapped [18F]fluoride into the reactor vessel using a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile and water.
-
-
Azeotropic Drying:
-
Heat the reactor vessel under a stream of nitrogen to azeotropically remove the water. This step is critical and is often performed in multiple cycles.
-
-
Radiolabeling Reaction:
-
Purification:
-
SPE Purification: Dilute the crude reaction mixture and pass it through a series of SPE cartridges (e.g., Alumina N, C18) to remove unreacted [18F]fluoride and other impurities.[3]
-
HPLC Purification: Alternatively, inject the crude mixture onto a semi-preparative HPLC column to isolate the [18F]Fallypride.
-
-
Formulation:
-
If HPLC is used, the collected fraction is typically passed through a C18 cartridge to remove the HPLC solvent.
-
Elute the final product from the C18 cartridge with ethanol (B145695) and dilute with sterile saline for injection.
-
Quantitative Data Summary
Table 1: Effect of Reaction Temperature on Radiochemical Yield
| Temperature (°C) | Radiochemical Yield (%) (decay-corrected) | Reference |
| 100 | ~65% | [7] |
| 120 | ~75% | [7] |
| 140 | ~85% | [7] |
| 170 | up to 88% | [7] |
| 95 | Maximum yield observed | [3] |
Table 2: Effect of Precursor Amount on Radiochemical Yield
| Precursor Amount (mg) | Radiochemical Yield (%) | Reference |
| 1 | Lower than 2mg | [3] |
| 2 | Maximum yield | [3] |
| 2.5 | Decreased yield | [3] |
| 3 | Further decreased yield | [3] |
| 4 | - | [3] |
| 5 | - | [3] |
Table 3: Comparison of Synthesis Methods
| Method | Typical Radiochemical Yield (%) | Typical Synthesis Time (min) | Molar Activity (GBq/µmol) | Reference |
| Conventional Automated | 20-59% | 40-60 | 37-370 | [1][3] |
| Microfluidic (Batch) | 65% | ~60 | ~730 | [1] |
| Microfluidic (Continuous Flow) | up to 88% | ~23 | High (not specified) | [7] |
Visualizations
Caption: Workflow for the synthesis of [18F]Fallypride.
Caption: Nucleophilic substitution reaction for [18F]Fallypride.
References
- 1. High yield and high specific activity synthesis of [18F]Fallypride in a batch microfluidic reactor for micro-PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved synthesis of [18F] fallypride and characterization of a Huntington’s disease mouse model, zQ175DN KI, using longitudinal PET imaging of D2/D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GMP compliant simplified fast and high yielding automated synthesis of [18F]fallypride without the need of HPLC purification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multi-GBq production of the radiotracer [18F]fallypride in a droplet microreactor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of [18F]fallypride in a micro-reactor: rapid optimization and multiple-production in small doses for micro-PET studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multi-GBq production of the radiotracer [18F]fallypride in a droplet microreactor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: [¹⁸F]Fallypride Precursor Labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the radiolabeling of the Fallypride (B43967) precursor with Fluorine-18.
Frequently Asked Questions (FAQs)
Q1: What is the typical radiochemical yield (RCY) for [¹⁸F]Fallypride synthesis?
Radiochemical yields for [¹⁸F]Fallypride synthesis can vary significantly depending on the synthesis method, reaction conditions, and purification strategy. Reported decay-corrected RCYs range from moderate levels of 20-40% to as high as 88% in optimized systems.[1][2][3] Some automated and micro-reactor methods have demonstrated higher and more reproducible yields.[1][2]
Q2: What are the most common precursors for [¹⁸F]Fallypride synthesis?
The most commonly used precursor is the tosylate form of the Fallypride precursor (tosyl-fallypride).[3][4] Other precursors, such as mesylate and chloro congeners, have also been investigated and shown to be viable for labeling.[4][5]
Q3: How sensitive is the tosyl-fallypride precursor to reaction conditions?
The tosyl-fallypride precursor is known to be sensitive to high base concentrations, which can lead to the formation of side products and consequently lower radiochemical yields.[3] Long reaction times and high temperatures (over 150°C) can also contribute to the degradation of the precursor.[3]
Q4: Is HPLC purification always necessary for [¹⁸F]Fallypride?
While HPLC purification is a common and effective method to ensure high radiochemical purity, it can be lengthy and contribute to decay losses.[3] Some studies have successfully developed automated synthesis methods using solid-phase extraction (SPE) cartridges for purification, which simplifies the process and can increase the final yield.[6]
Troubleshooting Guide: Low Radiochemical Yield
This guide addresses specific issues that can lead to low radiochemical yields during [¹⁸F]Fallypride labeling.
Problem 1: Low incorporation of [¹⁸F]Fluoride into the precursor.
| Possible Causes | Recommended Solutions |
| Inefficient drying of [¹⁸F]Fluoride: Residual water can significantly reduce the nucleophilicity of the fluoride (B91410) ion. | Ensure azeotropic drying of the K[¹⁸F]F-Kryptofix 2.2.2 complex is complete. Perform multiple drying cycles with acetonitrile (B52724) under a stream of nitrogen or vacuum.[3][7] |
| Suboptimal phase-transfer catalyst conditions: Incorrect amounts or inefficient elution of the catalyst can hinder the reaction. | Optimize the amounts of Kryptofix 2.2.2 (K2.2.2) and potassium carbonate (K₂CO₃). For example, a combination of 9.1 mg of K2.2.2 and 0.8 mg of K₂CO₃ has been shown to be effective for eluting [¹⁸F]Fluoride from a QMA cartridge.[3] Using alternative catalysts like tetrabutylammonium (B224687) bicarbonate (TBAHCO₃) may also improve yields.[6] |
| Poor quality of precursor: Degradation of the tosyl-fallypride precursor during storage can lead to poor labeling efficiency. | Store the precursor under appropriate conditions (cool, dry, and protected from light). Verify the purity of the precursor before use. |
| Contamination with [¹⁹F]Fluoride: Carrier [¹⁹F]Fluoride from target water, tubing, or anion exchange resins can compete with [¹⁸F]Fluoride, reducing the molar activity.[3] | Use high-purity [¹⁸O]water for target irradiation and ensure all components of the synthesis module are thoroughly cleaned. Pre-condition anion exchange cartridges properly. |
Problem 2: Formation of significant side products.
| Possible Causes | Recommended Solutions |
| Base sensitivity of the precursor: High concentrations of base (e.g., K₂CO₃) can cause degradation of the tosyl-fallypride precursor.[3] | Use the minimum effective amount of base. An optimized ratio of K2.2.2 to K₂CO₃ can minimize side product formation.[3] |
| High reaction temperature: Excessive heat can lead to thermal degradation of the precursor and the final product.[3] | Optimize the reaction temperature. Studies have shown that temperatures around 95-100°C are effective for the labeling reaction.[3][6] |
| Radiolysis: High concentrations of radioactivity in a small reaction volume can lead to the formation of radiolytic byproducts.[6] | For high activity productions, consider diluting the reaction mixture or using a micro-reactor system which offers a higher surface-to-volume ratio, potentially mitigating radiolytic effects.[8][9] |
Problem 3: Low recovery after purification.
| Possible Causes | Recommended Solutions |
| Losses during HPLC purification: Broad peaks or poor separation can lead to the collection of a smaller fraction of the desired product. | Optimize HPLC conditions (column, mobile phase, flow rate) to achieve sharp, well-resolved peaks. A common mobile phase is a mixture of acetonitrile and water with an ammonium (B1175870) formate (B1220265) buffer.[3] |
| Inefficient solid-phase extraction (SPE): Incomplete trapping or elution from SPE cartridges can result in product loss. | Ensure proper conditioning of the SPE cartridges (e.g., C18, Alumina N). Optimize the loading, washing, and elution solvents and volumes. For instance, a sequence of Alumina N, Sep-Pak Plus C18, and Sep-Pak Light C18 cartridges has been used for successful purification without HPLC.[6] |
Data Presentation
Table 1: Comparison of Reaction Conditions for [¹⁸F]Fallypride Synthesis
| Parameter | Method 1 (Automated Module)[3] | Method 2 (Micro-reactor)[2] | Method 3 (Optimized SPE)[6] |
| Precursor | Tosyl-fallypride | Tosyl-fallypride | Tosyl-fallypride |
| Precursor Amount | 0.8 mg | 20-40 µg | 2 mg |
| Base/Catalyst | K2.2.2/K₂CO₃ (9.1 mg/0.8 mg) | K[¹⁸F]F/K2.2.2 | TBAHCO₃ |
| Solvent | Acetonitrile (ACN) | Acetonitrile (ACN) | Acetonitrile (ACN) |
| Reaction Temperature | 100 °C | 170 °C | 95 °C |
| Reaction Time | 10 min | Not specified (flow rate dependent) | 10 min |
| Decay-Corrected RCY | ~55% | up to 88% | ~68% |
Experimental Protocols
Detailed Methodology for Automated [¹⁸F]Fallypride Synthesis[3]
-
[¹⁸F]Fluoride Trapping and Elution:
-
Pass the cyclotron-produced [¹⁸F]Fluoride in [¹⁸O]water through a QMA cartridge to trap the [¹⁸F]⁻.
-
Elute the [¹⁸F]Fluoride from the cartridge into the reactor vessel using a solution of 9.1 mg K2.2.2 and 0.8 mg K₂CO₃ in an acetonitrile/water/thexyl-alcohol mixture.
-
-
Azeotropic Drying:
-
Dry the eluted [¹⁸F]Fluoride azeotropically by heating at 55°C for 3 minutes with N₂ flow, followed by 75°C for 3 minutes under N₂/vacuum.
-
Further dry the activity under vacuum for 5 minutes.
-
-
Radiolabeling Reaction:
-
Add 0.8 mg of tosyl-fallypride precursor dissolved in 0.8 mL of acetonitrile to the dried [¹⁸F]Fluoride.
-
Heat the reaction mixture at 100°C for 10 minutes with stirring.
-
Cool the reactor to 45°C.
-
-
Purification:
-
Dilute the crude reaction mixture with a 30:70 acetonitrile:water solution.
-
Inject the diluted mixture onto a semi-preparative C18 HPLC column.
-
Elute the product using an acetonitrile/water mobile phase with 0.1 M ammonium formate.
-
Collect the fraction corresponding to [¹⁸F]Fallypride.
-
-
Formulation:
-
Trap the collected HPLC fraction on a C18 cartridge.
-
Wash the cartridge with water.
-
Elute the final [¹⁸F]Fallypride product with ethanol (B145695) and dilute with sterile saline for injection.
-
Visualizations
References
- 1. Synthesis of [F]fallypride in a micro-reactor: rapid optimization and multiple-production in small doses for micro-PET studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of [18F]fallypride in a micro-reactor: rapid optimization and multiple-production in small doses for micro-PET studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved synthesis of [18F] fallypride and characterization of a Huntington’s disease mouse model, zQ175DN KI, using longitudinal PET imaging of D2/D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new multi-gram synthetic route to labeling precursors for the D2/3 PET agent 18F-fallypride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new multi-gram synthetic route to labeling precursors for the D(2/3) PET agent 18F-fallypride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GMP compliant simplified fast and high yielding automated synthesis of [18F]fallypride without the need of HPLC purification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Multi-GBq production of the radiotracer [18F]fallypride in a droplet microreactor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Multi-GBq production of the radiotracer [ 18 F]fallypride in a droplet microreactor - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01212B [pubs.rsc.org]
Technical Support Center: [18F]Fallypride Production
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the production of [18F]Fallypride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in [18F]Fallypride production?
A1: The most common impurities encountered during [18F]Fallypride synthesis include:
-
Unreacted Tosyl-Fallypride Precursor: The starting material for the radiofluorination reaction.
-
[18F]Fluoride: Unreacted radioactive fluoride.
-
Radioactive Byproducts: These can form due to radiolysis, especially at high radioactivity concentrations, or when using higher amounts of the precursor (e.g., more than 2.5 mg).[1] The exact structures of all byproducts are not always fully characterized in routine productions, but one known issue is the formation of "carbonated impurities".[2]
-
Kryptofix-[2.2.2] (K222): The phase transfer catalyst used to facilitate the fluorination reaction.
-
Residual Solvents: Solvents used in the synthesis and purification process, such as acetonitrile (B52724) and ethanol (B145695).[1]
Q2: What is the difference between HPLC and Solid-Phase Extraction (SPE) for [18F]Fallypride purification?
A2: High-Performance Liquid Chromatography (HPLC) is the traditional and highly effective method for purifying [18F]Fallypride, offering excellent separation of the product from impurities. However, it can be time-consuming.[1] Solid-Phase Extraction (SPE) is a faster alternative that can significantly shorten the overall synthesis time.[1] While SPE can provide high radiochemical purity (>98%), it may be less effective at removing certain non-radioactive impurities compared to HPLC.[1][3] The choice between HPLC and SPE often depends on the specific requirements for purity, the desired synthesis time, and the available equipment.
Q3: What are the critical parameters to control during the synthesis to minimize impurities?
A3: Several parameters are critical for a successful and pure [18F]Fallypride synthesis:
-
Precursor Amount: Using the optimal amount of the tosyl-fallypride precursor is crucial. Using an excessive amount (e.g., >2.5 mg) can lead to the formation of radioactive byproducts.[1]
-
Reaction Temperature: The temperature of the fluorination reaction affects the reaction rate and the formation of thermal degradation products. Optimal temperatures are typically between 90-110°C.[1]
-
Drying of [18F]Fluoride: Incomplete drying of the [18F]fluoride-Kryptofix complex can lead to lower radiochemical yields.
-
Choice of Base: The type and concentration of the base (e.g., potassium carbonate, tetrabutylammonium (B224687) bicarbonate) can influence the reaction efficiency and the impurity profile.
Troubleshooting Guide
Problem 1: Low Radiochemical Purity (<95%)
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | Verify and calibrate the temperature of your reaction vessel. For TBAHCO₃ as a phase transfer catalyst, an optimal temperature is around 95°C, while for K₂CO₃/Kryptofix-[2.2.2], it is around 90°C.[1] |
| Excess Precursor Amount | Reduce the amount of tosyl-fallypride precursor. A maximum yield is often achieved with around 2 mg.[1] Using more than 2.5 mg has been shown to generate a radioactive byproduct.[1] |
| Inefficient Purification | If using SPE, ensure the cartridges (e.g., Alumina (B75360) N, C18) are properly conditioned and not overloaded. Consider using a series of different SPE cartridges for better separation.[1] If issues persist, HPLC purification may be necessary for higher purity. |
| Radiolysis | If working with very high starting activities, radiolysis can lead to the formation of impurities. Consider optimizing the reaction time to be as short as possible while still achieving a good yield. |
Problem 2: Appearance of an Unknown Radioactive Peak in the HPLC Chromatogram
| Possible Cause | Troubleshooting Steps |
| Precursor-Related Impurity | If the peak appears at a retention time close to the product peak, it might be a radioactive byproduct. This is more likely if you are using a high concentration of the precursor (>2.5 mg).[1] Reduce the precursor amount and re-run the synthesis. |
| Radiolysis Byproduct | High radioactivity can lead to the degradation of the product and formation of new radioactive species. Try to minimize the synthesis time and ensure the product is stabilized promptly after purification. |
| "Carbonated Impurities" | These have been observed in some syntheses.[2] Optimizing the [18F]fluoride elution and drying steps may help to minimize their formation. Using a lower concentration of base can also be beneficial. |
Problem 3: High Levels of Residual Solvents (e.g., Acetonitrile, Ethanol)
| Possible Cause | Troubleshooting Steps |
| Incomplete Evaporation during Formulation | Ensure that the evaporation step after HPLC purification is complete. Use an adequate temperature and vacuum/gas flow to remove all the organic solvent. |
| Inefficient SPE Formulation | If using SPE for final formulation, ensure the cartridge is adequately dried with a stream of nitrogen or argon after trapping the [18F]Fallypride and before eluting with ethanol. |
| Excessive Ethanol in Final Formulation | Use the minimum amount of ethanol required to efficiently elute the product from the C18 cartridge during the final formulation step. |
Problem 4: High Levels of Kryptofix-[2.2.2] in the Final Product
| Possible Cause | Troubleshooting Steps |
| Inefficient Removal by Purification | HPLC is generally effective at removing Kryptofix. If using SPE, an alumina cartridge is crucial for trapping the Kryptofix. Ensure the alumina cartridge is placed correctly in the purification sequence (typically before the C18 cartridge).[1] |
| Overloading of the Alumina Cartridge | If you are using a large amount of Kryptofix in your synthesis, the alumina cartridge may become saturated. Ensure you are using a cartridge with sufficient capacity for the amount of Kryptofix used. |
Data Presentation
Table 1: Comparison of HPLC and SPE Purification for [18F]Fallypride Production
| Parameter | HPLC Purification | SPE Purification |
| Synthesis Time | ~50-60 minutes | ~28-40 minutes[1] |
| Radiochemical Purity | >99%[2] | >98%[1] |
| Radiochemical Yield (not decay corrected) | ~17-44% (with K₂CO₃/Kryptofix) | ~31-59% (with TBAHCO₃ or K₂CO₃/Kryptofix)[1] |
| Key Advantage | Highest purity and separation | Speed and simplicity |
| Key Disadvantage | Longer process time | May not remove all chemical impurities as effectively |
Table 2: Quality Control Specifications for [18F]Fallypride
| Test | Acceptance Criteria | Analytical Method |
| Appearance | Clear, colorless solution, free of particles | Visual Inspection |
| pH | 4.5 - 7.5 | pH meter or pH strips |
| Radiochemical Purity | ≥ 95% | Radio-HPLC or Radio-TLC |
| Radiochemical Identity | Retention time matches standard | Radio-HPLC |
| Radionuclidic Purity | ≥ 99.9% | Gamma Spectroscopy |
| Residual Solvents | Acetonitrile: ≤ 410 ppm | Gas Chromatography (GC) |
| Kryptofix-[2.2.2] | ≤ 50 µg/mL | TLC Spot Test or LC-MS |
| Bacterial Endotoxins | < 5 EU/mL | LAL Test |
| Sterility | Sterile | Sterility Test |
(Based on general European Pharmacopoeia requirements for radiopharmaceuticals)[1]
Experimental Protocols
Protocol 1: Automated Synthesis of [18F]Fallypride with SPE Purification (using TBAHCO₃)
This protocol is adapted from a GMP-compliant method for an automated synthesis module.[1]
-
[18F]Fluoride Trapping and Elution:
-
Load 2–5 GBq of [18F]fluoride in [18O]water onto an anion exchange cartridge.
-
Elute the trapped [18F]fluoride into the reactor with a solution of 40% tetrabutylammonium bicarbonate (TBAHCO₃) in ethanol/water.
-
-
Azeotropic Drying:
-
Evaporate the eluate to dryness in the reactor at 95°C under vacuum and a stream of helium for approximately 6 minutes.
-
-
Radiolabeling Reaction:
-
Add 2 mg of tosyl-fallypride precursor dissolved in 1 mL of acetonitrile to the dried [18F]fluoride.
-
Heat the reaction mixture at 95°C for 10 minutes.
-
Cool the reactor to 40°C.
-
-
Solid-Phase Extraction (SPE) Purification:
-
Pass the reaction mixture through a series of cartridges: Alumina N Plus Light, followed by Sep-Pak Plus C18, and then Sep-Pak Light C18.
-
Wash the cartridges with 40 mL of water.
-
-
Elution and Formulation:
-
Elute the [18F]Fallypride from the C18 cartridges with 1 mL of ethanol.
-
Pass the eluted product through a 0.22 µm sterile filter into a sterile product vial.
-
Dilute the final product with sterile 0.9% aqueous NaCl.
-
Visualizations
Caption: Automated synthesis workflow for [18F]Fallypride with SPE purification.
Caption: Troubleshooting logic for low radiochemical purity in [18F]Fallypride synthesis.
References
- 1. GMP compliant simplified fast and high yielding automated synthesis of [18F]fallypride without the need of HPLC purification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved synthesis of [18F] fallypride and characterization of a Huntington’s disease mouse model, zQ175DN KI, using longitudinal PET imaging of D2/D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of solid-phase extraction (SPE) in the preparation of [18F]D3FSP: A new PET imaging agent for mapping Aβ plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving molar activity of [18F]Fallypride from precursor
Welcome to the technical support center for the synthesis of [18F]Fallypride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help improve the molar activity and overall success of your radiolabeling experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of [18F]Fallypride, focusing on improving molar activity.
Q1: Why is the molar activity of my [18F]Fallypride consistently low?
A1: Low molar activity is a frequent challenge and can be attributed to several factors, primarily the presence of carrier [19F]fluoride, which competes with [18F]fluoride for labeling sites on the precursor.
Potential Causes and Solutions:
-
[19F]Fluoride Contamination: The primary source of low molar activity is contamination with stable [19F]fluoride. This can originate from various sources including the cyclotron target water, transfer tubing, reagents (like potassium carbonate and Kryptofix), and anion exchange cartridges.[1][2]
-
Solution: To minimize [19F] contamination, use high-purity reagents and materials. Pre-washing anion exchange cartridges can help remove trace fluoride (B91410) impurities. The use of microfluidic synthesis platforms can also reduce reagent consumption and, consequently, the introduction of contaminants.[3]
-
-
Suboptimal Reaction Conditions: The efficiency of the radiolabeling reaction itself can impact molar activity.
-
Solution: Optimize the amount of precursor. Using lower amounts of the precursor can lead to higher specific radioactivity.[4] Microfluidic reactors, for instance, have been successful with precursor amounts as low as 20-40 µg.[4] Additionally, ensure the complete drying of the [18F]fluoride-kryptofix complex, as water can impede the nucleophilic substitution reaction.[3]
-
-
Inefficient Purification: Failure to adequately separate [18F]Fallypride from the unreacted precursor and other impurities during purification will result in a lower measured molar activity.
-
Solution: Employ a well-optimized HPLC purification method. A semi-preparative C18 column is commonly used.[5] Ensure that the peak corresponding to [18F]Fallypride is well-resolved from the precursor and any non-radioactive byproducts.
-
Q2: What is the impact of the precursor choice on the synthesis of [18F]Fallypride?
A2: The choice of precursor and its purity are critical for a successful synthesis. The tosylate precursor is the most commonly used, but other precursors have also been investigated.
-
Tosylate Precursor: (S)-N-[(1-allyl)-2-pyrrolidinyl)-methyl]-5-(3-toluenesulfonyloxy-propyl)-2,3-dimethoxybenzamide is the classic and widely used precursor for [18F]Fallypride synthesis.[6]
-
Mesylate and Chloro Precursors: Studies have shown that mesylate and chloro analogs of the fallypride (B43967) precursor are also viable for radiofluorination.[7][8]
-
Precursor Quality: The purity of the precursor is paramount. Impurities can compete in the labeling reaction, leading to lower radiochemical yield and molar activity. It is crucial to use a precursor from a reliable source or to purify it before use.
Q3: How can I improve the radiochemical yield (RCY) of my [18F]Fallypride synthesis?
A3: Improving the radiochemical yield involves optimizing several parameters of the labeling and purification process.
-
Reaction Temperature and Time: The nucleophilic fluorination reaction is typically heated. A common condition is 90°C for 20 minutes.[6] However, in microreactors, temperatures up to 170°C have been used to achieve high RCY in shorter times.[4]
-
Base Concentration: The concentration of the base (e.g., K2CO3) is a critical factor. High concentrations can lead to the formation of side products, especially with the base-sensitive tosylate precursor.[2] Using a lower amount of K2CO3 in combination with a phase-transfer catalyst like Kryptofix 2.2.2 (K2.2.2) is recommended.[2]
-
Solvent: Acetonitrile (B52724) is the most common solvent for the labeling reaction.[6] The addition of a co-solvent like thexyl alcohol has been shown to improve reaction kinetics and the nucleophilicity of the [18F]fluoride ion.[2]
-
Drying of [18F]Fluoride: Azeotropic distillation with acetonitrile is a standard method for drying the [18F]fluoride/K2.2.2/K2CO3 complex.[2] Ensuring a completely anhydrous environment is crucial for efficient nucleophilic substitution.
Q4: What are the recommended purification methods for [18F]Fallypride?
A4: Purification is essential to remove unreacted precursor, [18F]fluoride, and other impurities.
-
High-Performance Liquid Chromatography (HPLC): Semi-preparative reversed-phase HPLC is the gold standard for purifying [18F]Fallypride.[5] A C18 column is typically used with a mobile phase consisting of acetonitrile and an aqueous buffer like ammonium (B1175870) formate.[2][4]
-
Solid-Phase Extraction (SPE): Following HPLC, a solid-phase extraction step using a C18 Sep-Pak cartridge is often employed for formulation.[5][6] This step removes the HPLC solvents and concentrates the final product in a pharmaceutically acceptable solvent like ethanol, which is then diluted with saline for injection.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on [18F]Fallypride synthesis to provide a comparative overview.
Table 1: Molar Activity and Radiochemical Yield under Different Synthesis Conditions
| Precursor | Synthesis Method | Molar Activity (GBq/µmol) | Radiochemical Yield (Decay Corrected) | Reference |
| Tosylate | Conventional Heating | 111-222 | Up to 50% | [5] |
| Tosylate | Micro-reactor | Not Reported | Up to 88% | [4] |
| Tosylate | GE Tracerlab FX2-N | 298-360 | 55% (non-decay corrected) | [2][9] |
| Tosylate | Batch Microfluidic Reactor | 730 | 65% | [3] |
Table 2: Representative Synthesis Parameters
| Parameter | Condition | Reference |
| Precursor Amount | 1.0 - 4.0 mg (conventional) | [4][6] |
| 20 - 40 µg (micro-reactor) | [4] | |
| Reaction Temperature | 90 - 100°C (conventional) | [2][6] |
| 100 - 170°C (micro-reactor) | [4] | |
| Reaction Time | 10 - 20 min | [2][6] |
| Total Synthesis Time | 40 min | [6] |
Experimental Protocols
Protocol 1: General Radiosynthesis of [18F]Fallypride (Conventional Method)
-
[18F]Fluoride Trapping and Elution: Pass the cyclotron-produced [18F]fluoride in [18O]water through a QMA cartridge to trap the [18F]fluoride. Elute the [18F]fluoride from the cartridge into a reaction vessel using a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water.
-
Azeotropic Drying: Dry the eluted [18F]fluoride by azeotropic distillation with acetonitrile under a stream of nitrogen at an elevated temperature (e.g., 100°C). Repeat this step to ensure the reaction mixture is anhydrous.
-
Radiolabeling Reaction: Add the tosylate precursor (typically 1-4 mg) dissolved in acetonitrile to the dried [18F]fluoride/K2.2.2/K2CO3 complex. Heat the reaction mixture at 90-100°C for 10-20 minutes.[2][6]
-
Purification: After cooling, dilute the reaction mixture and inject it into a semi-preparative HPLC system (e.g., C18 column) to separate [18F]Fallypride from impurities.
-
Formulation: Collect the [18F]Fallypride fraction and pass it through a C18 Sep-Pak cartridge. Wash the cartridge with water and then elute the final product with ethanol. Dilute the ethanolic solution with sterile saline for injection.[6]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Improved synthesis of [18F] fallypride and characterization of a Huntington’s disease mouse model, zQ175DN KI, using longitudinal PET imaging of D2/D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High yield and high specific activity synthesis of [18F]Fallypride in a batch microfluidic reactor for micro-PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of [18F]fallypride in a micro-reactor: rapid optimization and multiple-production in small doses for micro-PET studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An improved synthesis of dopamine D2/D3 receptor radioligands [11C]fallypride and [18F]fallypride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. A new multi-gram synthetic route to labeling precursors for the D(2/3) PET agent 18F-fallypride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new multi-gram synthetic route to labeling precursors for the D2/3 PET agent 18F-fallypride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved synthesis of [18F] fallypride and characterization of a Huntington's disease mouse model, zQ175DN KI, using longitudinal PET imaging of D2/D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Fallypride precursor degradation and prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and prevention of Fallypride (B43967) precursors, primarily focusing on tosyl-fallypride.
Frequently Asked Questions (FAQs)
Q1: What is the most common precursor for the synthesis of [¹⁸F]Fallypride?
A1: The most commonly used precursor for the radiosynthesis of [¹⁸F]Fallypride is (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-toluenesulfonyloxypropyl)-2,3-dimethoxybenzamide, commonly referred to as tosyl-fallypride.[1][2][3][4] This precursor allows for a one-step nucleophilic substitution reaction with [¹⁸F]fluoride.
Q2: What are the main degradation pathways for the tosyl-fallypride precursor?
A2: The primary degradation pathways for tosyl-fallypride are hydrolysis and elimination, which are often promoted by the presence of a base.
-
Hydrolysis: The tosylate group is hydrolyzed to the corresponding alcohol, (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-hydroxypropyl)-2,3-dimethoxybenzamide.
-
Elimination: A base can induce an elimination reaction, leading to the formation of an alkene byproduct. The specific mechanism (E1, E2, or E1cb) can depend on the reaction conditions.
These byproducts have been observed during the synthesis of [¹⁸F]Fallypride.
Q3: Are there alternative precursors to tosyl-fallypride, and what are their stability considerations?
A3: Yes, other precursors have been investigated. For instance, a mesylate precursor has been synthesized; however, it was found to be labile and difficult to isolate, suggesting it is less stable than the tosylate precursor.[5] A chloro congener has also been explored as a viable labeling precursor.[5]
Q4: What are the optimal storage conditions for the tosyl-fallypride precursor?
A4: While specific long-term stability studies on tosyl-fallypride are not extensively published, general best practices for storing tosylate compounds should be followed to minimize degradation. It is recommended to store the precursor in a cool, dry, and dark place. Inert gas atmosphere (e.g., argon or nitrogen) can also be beneficial to prevent moisture- and air-induced degradation. For long-term storage, temperatures of -20°C are advisable.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and handling of the Fallypride precursor.
| Problem | Potential Cause | Recommended Solution |
| Low radiochemical yield in [¹⁸F]Fallypride synthesis | 1. Precursor Degradation: The tosyl-fallypride precursor may have degraded due to improper storage or handling, leading to the presence of hydrolysis or elimination byproducts.[1] 2. Suboptimal Reaction Conditions: High base concentration, prolonged reaction time, or non-optimal temperature can lead to the formation of side products and reduce the yield of [¹⁸F]Fallypride.[1] 3. Inefficient Fluorination: Incomplete drying of the [¹⁸F]fluoride-kryptofix complex can reduce its nucleophilicity. | 1. Verify Precursor Purity: Analyze the precursor purity using techniques like HPLC or NMR before use. If significant degradation is detected, purify the precursor or use a fresh batch. 2. Optimize Reaction Conditions: Reduce the concentration of the base (e.g., K₂CO₃) to the minimum required. Optimize the reaction time and temperature; for example, a reaction time of 10 minutes at 100°C has been shown to be effective.[1] 3. Ensure Anhydrous Conditions: Perform azeotropic drying of the [¹⁸F]fluoride complex with acetonitrile (B52724) to ensure it is free of water before adding the precursor. |
| Presence of unknown impurities in the final product | 1. Precursor-Related Impurities: Degradation products of the tosyl-fallypride precursor (alcohol and alkene) may be carried through the synthesis. 2. Side Reactions during Radiosynthesis: Besides hydrolysis and elimination, other side reactions can occur. For example, residual chloride ions from the QMA cartridge can lead to the formation of a chlorinated byproduct. | 1. Pre-purify the Precursor: If precursor degradation is suspected, purify it by chromatography before use. 2. Optimize Purification of the Final Product: Utilize a robust HPLC purification method to separate [¹⁸F]Fallypride from any non-radioactive and radioactive impurities. Solid-phase extraction (SPE) can also be employed for purification. 3. Minimize Chloride Contamination: Ensure the QMA cartridge is properly washed to minimize the presence of chloride ions. |
| Inconsistent synthesis results | 1. Variability in Precursor Quality: Batch-to-batch variation in the purity of the tosyl-fallypride precursor can lead to inconsistent yields. 2. Moisture in Solvents or Reagents: The presence of water can lead to hydrolysis of the precursor and deactivation of the [¹⁸F]fluoride. 3. Inconsistent Heating: Non-uniform heating during the radiosynthesis can lead to variable reaction rates and byproduct formation. | 1. Quality Control of Precursor: Implement a routine quality control check for each new batch of precursor. 2. Use Anhydrous Solvents: Use freshly opened or properly dried solvents for the reaction. 3. Ensure Uniform Heating: Use a reliable heating system that provides consistent and uniform temperature control. |
Experimental Protocols
General Protocol for [¹⁸F]Fallypride Synthesis
This protocol is a generalized procedure based on common practices. Optimization is often required for specific synthesis modules.
-
[¹⁸F]Fluoride Trapping and Elution:
-
Load the aqueous [¹⁸F]fluoride solution onto a quaternary methylammonium (B1206745) (QMA) cartridge.
-
Elute the trapped [¹⁸F]fluoride into the reactor using a solution of Kryptofix 2.2.2. (K222) and a weak base (e.g., potassium carbonate) in acetonitrile/water.
-
-
Azeotropic Drying:
-
Heat the reactor under a stream of nitrogen or helium and/or vacuum to remove water from the [¹⁸F]fluoride/K222 mixture. This is typically done by heating at a controlled temperature (e.g., 100-120°C) and adding acetonitrile for one or more cycles.
-
-
Radiolabeling Reaction:
-
Dissolve the tosyl-fallypride precursor (typically 1-5 mg) in an anhydrous aprotic solvent (e.g., acetonitrile or DMSO).
-
Add the precursor solution to the dried [¹⁸F]fluoride/K222 complex.
-
Heat the reaction mixture at a specific temperature (e.g., 100-120°C) for a defined time (e.g., 10-20 minutes).[1]
-
-
Purification:
-
After cooling, dilute the reaction mixture with a suitable solvent (e.g., water/acetonitrile).
-
Purify the crude product using semi-preparative high-performance liquid chromatography (HPLC) or solid-phase extraction (SPE) cartridges to isolate [¹⁸F]Fallypride.
-
-
Formulation:
-
The purified [¹⁸F]Fallypride is typically reformulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for in vivo use.
-
Visualizations
Caption: Degradation pathways of tosyl-fallypride and prevention strategies.
Caption: General workflow for the synthesis of [¹⁸F]Fallypride.
References
- 1. Improved synthesis of [18F] fallypride and characterization of a Huntington’s disease mouse model, zQ175DN KI, using longitudinal PET imaging of D2/D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved synthesis of dopamine D2/D3 receptor radioligands [11C]fallypride and [18F]fallypride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of [18F]fallypride in a micro-reactor: rapid optimization and multiple-production in small doses for micro-PET studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GMP compliant simplified fast and high yielding automated synthesis of [18F]fallypride without the need of HPLC purification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new multi-gram synthetic route to labeling precursors for the D2/3 PET agent 18F-fallypride - PMC [pmc.ncbi.nlm.nih.gov]
Impact of precursor amount on [18F]Fallypride synthesis
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of precursor amount on the synthesis of [18F]Fallypride.
Frequently Asked Questions (FAQs)
Q1: What is the typical range of precursor amount used for [18F]Fallypride synthesis?
The amount of tosyl-fallypride precursor can vary significantly depending on the synthesis platform. Conventional methods using automated synthesis modules often employ 1.0 to 2.0 mg of the precursor.[1][2][3] In contrast, micro-reactor or microfluidic systems can achieve high yields with much lower amounts, ranging from 20 to 40 µg.[1][4]
Q2: How does the amount of precursor affect the radiochemical yield (RCY)?
The relationship between precursor amount and radiochemical yield is not always linear. Generally, increasing the precursor amount can increase the RCY up to a certain point. However, beyond an optimal concentration, the yield may plateau or even decrease. This is because an excess of precursor can lead to the formation of side products and complicate the purification process.[2] One study demonstrated that the radiochemical yield is dependent on the quantity of the precursor, with optimal amounts leading to higher yields.[2]
Q3: What are the potential consequences of using too little precursor?
Using an insufficient amount of precursor is a common cause of low radiochemical yield. With too few precursor molecules available for the reaction with [18F]fluoride, a significant portion of the radioisotope will remain unreacted, leading to a lower overall yield of [18F]Fallypride.
Q4: What are the potential consequences of using too much precursor?
While it may seem that adding more precursor would guarantee a higher yield, using an excessive amount can be detrimental. It can lead to:
-
Increased Impurities: Excess precursor can undergo thermal degradation or participate in side reactions, complicating the purification process.[1]
-
Lower Specific Activity: The non-radiolabeled precursor competes with the final [18F]Fallypride product during purification and can lower the specific activity of the final product.
-
Increased Cost: The precursor is a significant cost factor in the synthesis, so using an excessive amount is not economical.[5]
Q5: What is the standard precursor used for [18F]Fallypride synthesis?
The most common precursor for the one-step radiosynthesis of [18F]Fallypride is a tosylate-derivatized version of fallypride (B43967), often referred to as tosyl-fallypride.[1][6][7] The [18F]fluoride ion displaces the tosylate leaving group in a nucleophilic substitution reaction.[1][8] Other precursors, such as mesylate and chloro congeners, have also been explored.[6][9]
Troubleshooting Guide
Issue: Low Radiochemical Yield (RCY)
| Potential Cause | Recommended Action |
| Insufficient Precursor Amount | Gradually increase the amount of precursor in subsequent synthesis runs. Consult literature for optimal ranges for your specific synthesis platform (conventional vs. microfluidic).[2] |
| Degraded Precursor | Ensure the precursor is stored correctly (cool, dry, and protected from light). Use a fresh batch of precursor or verify the purity of the existing stock using analytical methods like HPLC or NMR. |
| Suboptimal Reaction Conditions | Verify that the reaction temperature and time are optimized. One study found that for a given precursor amount, the RCY of [18F]Fallypride is dependent on the reaction temperature.[2] |
| Inefficient [18F]Fluoride Activation | Ensure the azeotropic drying process is effective. Residual water can significantly reduce the nucleophilicity of the [18F]fluoride. |
Issue: High Levels of Chemical Impurities in the Final Product
| Potential Cause | Recommended Action |
| Excess Precursor Amount | Reduce the amount of precursor used. An excess can lead to thermal degradation and the formation of side products that are difficult to separate.[1] |
| Suboptimal Purification | Optimize the HPLC purification method (e.g., mobile phase composition, flow rate, column type) to effectively separate [18F]Fallypride from the unreacted precursor and other impurities. |
Issue: Poor Batch-to-Batch Reproducibility
| Potential Cause | Recommended Action |
| Inconsistent Precursor Amount | Ensure precise and consistent measurement of the precursor for each synthesis. Prepare a stock solution of the precursor to improve dispensing accuracy. |
| Variability in Precursor Quality | Use a precursor from a reliable source with a certificate of analysis. If synthesizing the precursor in-house, ensure rigorous quality control for each batch.[6] |
Quantitative Data on Precursor Amount and RCY
The following tables summarize quantitative data from various studies on [18F]Fallypride synthesis, highlighting the impact of the precursor amount.
Table 1: Effect of Precursor Amount on Radiochemical Yield (Conventional Synthesis)
| Precursor Amount (mg) | Phase Transfer Catalyst | Reaction Temp (°C) | Reaction Time (min) | Radiochemical Yield (RCY, Decay Corrected) | Reference |
| 1.0 | K2CO3/Kryptofix-[2.2.2] | 95 | 20 | ~55% | [2] |
| 1.5 | K2CO3/Kryptofix-[2.2.2] | 95 | 20 | ~60% | [2] |
| 2.0 | K2CO3/Kryptofix-[2.2.2] | 95 | 20 | ~62% | [2] |
| 2.5 | K2CO3/Kryptofix-[2.2.2] | 95 | 20 | ~63% | [2] |
| 2.0 | TBAHCO3 | 100 | 10 | 68% | [2] |
| 2.0 | TBA | 100 | 15 | 25% (not corrected) | [3] |
| 1.0 | K2CO3/Kryptofix-[2.2.2] | 55 W (Microwave) | 4 | Not specified | [1] |
Table 2: Precursor Amount and RCY in Microfluidic/Micro-reactor Systems
| System Type | Precursor Amount | Reaction Temp (°C) | Radiochemical Yield (RCY, Decay Corrected) | Reference |
| Micro-reactor | 20 - 40 µg (39 - 77 nmol) | 170 | Up to 88% | [1][4] |
| Micro-volume Droplet | 0.62 µmol | 110 | 71 ± 6% | [10] |
| iMiDEV™ Microfluidic | 20 µmol/mL concentration | 120 | 11% | [5] |
Experimental Protocols
Below is a generalized protocol for the automated synthesis of [18F]Fallypride, with an emphasis on the steps involving the precursor.
Protocol: Automated Synthesis of [18F]Fallypride
-
[18F]Fluoride Trapping and Elution:
-
Aqueous [18F]fluoride (produced from a cyclotron) is passed through an anion exchange cartridge (e.g., QMA) to trap the [18F]F-.[2][11]
-
The trapped [18F]F- is then eluted into the reactor vessel using an eluent solution, typically containing a phase transfer catalyst like Kryptofix-[2.2.2] (K222) and potassium carbonate (K2CO3) in an acetonitrile (B52724)/water mixture, or a tetralkylammonium salt.[2][11]
-
-
Azeotropic Drying:
-
The solvent is evaporated from the reactor vessel under a stream of nitrogen or helium and vacuum at an elevated temperature (e.g., 75-95°C).[2][11]
-
Additional acetonitrile is often added and evaporated to ensure the [18F]F-/catalyst complex is anhydrous, which is critical for the subsequent nucleophilic substitution.
-
-
Radiofluorination Reaction:
-
A solution of the tosyl-fallypride precursor (e.g., 2 mg) dissolved in a suitable anhydrous solvent (e.g., 1.0 mL of acetonitrile) is added to the reactor containing the dried [18F]F-/catalyst complex.[3]
-
The reaction mixture is heated at a specified temperature (e.g., 100°C) for a set duration (e.g., 10-15 minutes).[3][11]
-
After the reaction, the vessel is cooled.
-
-
Purification and Formulation:
-
The reaction mixture is quenched, typically with water or the HPLC mobile phase, and then injected onto a semi-preparative HPLC system for purification.[1]
-
The fraction corresponding to [18F]Fallypride is collected.
-
The collected fraction is typically reformulated into a physiologically acceptable solution (e.g., saline with a small percentage of ethanol) for injection. This often involves trapping the HPLC fraction on a C18 Sep-Pak cartridge, washing with water, and eluting the final product with ethanol, followed by dilution with saline.[2]
-
Visualizations
Caption: A diagram illustrating the key stages of [18F]Fallypride synthesis.
Caption: A logical workflow for troubleshooting low radiochemical yields.
References
- 1. Synthesis of [18F]fallypride in a micro-reactor: rapid optimization and multiple-production in small doses for micro-PET studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GMP compliant simplified fast and high yielding automated synthesis of [18F]fallypride without the need of HPLC purification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Synthesis of [F]fallypride in a micro-reactor: rapid optimization and multiple-production in small doses for micro-PET studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production of [18F]DPA-714, [18F]fallypride and [18F]LBT-999 using iMiDEV, a fully automated microfluidic platform: towards clinical radiopharmaceutical production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new multi-gram synthetic route to labeling precursors for the D2/3 PET agent 18F-fallypride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-affinity dopamine D2/D3 PET radioligands 18F-fallypride and 11C-FLB457: A comparison of kinetics in extrastriatal regions using a multiple-injection protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An improved synthesis of dopamine D2/D3 receptor radioligands [11C]fallypride and [18F]fallypride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A new multi-gram synthetic route to labeling precursors for the D(2/3) PET agent 18F-fallypride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Improved synthesis of [18F] fallypride and characterization of a Huntington’s disease mouse model, zQ175DN KI, using longitudinal PET imaging of D2/D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in Fallypride precursor handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming challenges associated with the handling of the Fallypride (B43967) precursor, typically (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-(tosyloxy)propyl)-2,3-dimethoxybenzamide.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for the Fallypride precursor?
A1: The this compound, a tosylate ester, should be stored in a cool, dry, and dark place to prevent degradation. It is advisable to store it at -20°C for long-term storage. The container should be tightly sealed to protect it from moisture, as tosylates can be susceptible to hydrolysis. For short-term use, storage at 2-8°C is acceptable.
Q2: What is the primary degradation pathway for the this compound?
A2: The primary degradation pathway for tosylate esters like the this compound is hydrolysis, where the tosyl group is cleaved in the presence of water to form the corresponding alcohol and p-toluenesulfonic acid. This can be accelerated by elevated temperatures and non-neutral pH conditions. Exposure to strong bases should also be avoided as this can promote side reactions.[1]
Q3: In which solvent should I dissolve the this compound for radiolabeling?
A3: Anhydrous acetonitrile (B52724) is the most commonly used solvent for dissolving the this compound for [18F]fluorination reactions.[2] It is crucial to use a high-purity, anhydrous grade of the solvent to minimize water content and prevent precursor hydrolysis.
Q4: Can other solvents be used to dissolve the precursor?
A4: While acetonitrile is standard, other polar aprotic solvents might be considered. However, any alternative solvent must be rigorously dried and tested for compatibility with the subsequent radiolabeling steps. For any new solvent, small-scale trial reactions are recommended.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Radiochemical Yield | 1. Degraded Precursor: The precursor may have degraded due to improper storage or handling (exposure to moisture or heat). 2. Suboptimal Reaction Temperature: The temperature for the fluorination reaction may be too low for efficient labeling or too high, causing precursor degradation. 3. Insufficient Fluoride Activity: The amount of [18F]fluoride may be insufficient relative to the amount of precursor. | 1. Use a fresh vial of precursor. Verify storage conditions of existing stock. 2. Optimize the reaction temperature. Studies have shown that temperatures between 100-170°C can be effective, depending on the synthesis module.[2] 3. Adjust the precursor-to-fluoride ratio. Micro-reactor syntheses have been successful with low precursor amounts (20-40 µg).[2] |
| Precursor Does Not Fully Dissolve | 1. Inadequate Solvent Volume: The volume of acetonitrile may be insufficient to dissolve the amount of precursor used. 2. Low Solvent Quality: The acetonitrile may not be of sufficient purity or may contain water, affecting solubility. 3. Low Temperature: The ambient temperature may be too low, reducing the solubility of the precursor. | 1. Gently warm the solution and sonicate for a short period. If the issue persists, add a small, measured amount of additional anhydrous acetonitrile. 2. Use a fresh bottle of high-purity, anhydrous acetonitrile. 3. Ensure the dissolution is performed at a standard room temperature (20-25°C). |
| Presence of Impurities in Final Product | 1. Incomplete Reaction: The radiolabeling reaction may not have gone to completion, leaving unreacted precursor. 2. Side Reactions: High temperatures or the presence of a strong base can lead to the formation of side products.[1] 3. Thermal Degradation: The precursor can degrade at very high reaction temperatures, leading to impurities.[2] | 1. Optimize reaction time and temperature to drive the reaction to completion. 2. Use a milder base or a lower concentration of the base. Ensure the reaction temperature is not excessively high. 3. Perform temperature optimization studies to find the ideal balance between reaction efficiency and precursor stability. |
| Inconsistent Results Between Batches | 1. Variability in Precursor Quality: Different lots of the precursor may have slight variations in purity. 2. Inconsistent Dispensing: Inaccurate measurement of the precursor or reagents. 3. Environmental Factors: Fluctuations in ambient temperature and humidity can affect the precursor and the reaction. | 1. Perform a quality control check on new batches of the precursor. 2. Ensure all balances and pipettes are properly calibrated. 3. Perform the handling and dissolution of the precursor in a controlled environment, such as a glove box with a dry atmosphere. |
Experimental Protocols
Protocol 1: this compound Dissolution
Objective: To prepare a solution of the this compound for subsequent radiolabeling.
Materials:
-
This compound (tosylate salt)
-
Anhydrous acetonitrile (CH3CN)
-
Sterile, sealed vial
-
Calibrated microbalance
-
Syringes and needles
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
In a controlled environment (e.g., a glove box), weigh the desired amount of the precursor (e.g., 1-2 mg) into a sterile, sealed vial.
-
Using a dry syringe, add the calculated volume of anhydrous acetonitrile to the vial to achieve the desired concentration (e.g., 1 mg/mL).
-
Gently swirl or sonicate the vial at room temperature until the precursor is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
The precursor solution is now ready for use in the automated synthesis module.
Protocol 2: [18F]Fallypride Synthesis using a Micro-reactor
Objective: To synthesize [18F]Fallypride via nucleophilic substitution of the tosylate precursor with [18F]fluoride.
Materials:
-
This compound solution in anhydrous acetonitrile
-
[18F]Fluoride eluted from an anion exchange cartridge
-
Kryptofix 2.2.2 (K222)/K2CO3 solution in acetonitrile/water
-
Automated micro-reactor synthesis module
-
HPLC system for purification
Procedure:
-
Load the this compound solution and the [18F]fluoride/K222/K2CO3 solution into the designated reservoirs of the micro-reactor system.
-
Set the reaction parameters on the synthesis module. Optimal conditions can vary, but a starting point is a reaction temperature of 140-170°C and a flow rate of 10-20 µL/min.[2]
-
Initiate the automated synthesis sequence. The reagents are pumped through the heated micro-reactor where the radiolabeling reaction occurs.
-
The crude reaction mixture is then directed to an HPLC system for purification. A reverse-phase C18 column is typically used.
-
The fraction corresponding to [18F]Fallypride is collected.
-
The final product is formulated in a suitable vehicle (e.g., saline with a small percentage of ethanol) for injection after passing through a sterile filter.
Quantitative Data Summary
Table 1: Influence of Reaction Temperature on Radiochemical Yield (RCY) of [18F]Fallypride in a Micro-reactor
| Temperature (°C) | Decay-Corrected RCY (%) |
| 100 | ~0 |
| 120 | ~20 |
| 140 | ~45 |
| 170 | ~65 |
Data adapted from a study using a 2-meter micro-reactor.[2]
Table 2: Optimization of Precursor Amount for [18F]Fallypride Synthesis
| Precursor Amount (mg) | Radiochemical Yield (not decay-corrected) (%) |
| 1.0 | ~50 |
| 2.0 | ~59 |
| 2.5 | ~55 |
| 3.0 | ~52 |
| 4.0 | ~48 |
| 5.0 | ~45 |
Data suggests an optimal precursor amount of around 2 mg under the specified automated synthesis conditions.
Visualizations
Caption: Experimental workflow for [18F]Fallypride synthesis.
Caption: Troubleshooting logic for low radiochemical yield.
Caption: Fallypride's antagonism of the D2/D3 receptor signaling pathway.
References
- 1. Improved synthesis of [18F] fallypride and characterization of a Huntington’s disease mouse model, zQ175DN KI, using longitudinal PET imaging of D2/D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of [18F]fallypride in a micro-reactor: rapid optimization and multiple-production in small doses for micro-PET studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting HPLC Purification of Crude [18F]Fallypride
Welcome to the technical support center for the HPLC purification of crude [18F]Fallypride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues observed during the HPLC purification of crude [18F]Fallypride?
A1: The most frequently encountered issues include low radiochemical purity, the presence of radioactive byproducts, broad or tailing peaks, shifting retention times, and high backpressure in the HPLC system. These problems can arise from various factors related to the radiosynthesis, the crude product mixture, and the HPLC setup itself.
Q2: What is the expected radiochemical yield and purity for [18F]Fallypride?
A2: The radiochemical yield (RCY) and radiochemical purity (RCP) of [18F]Fallypride can vary depending on the synthesis method and purification protocol. Generally, decay-corrected radiochemical yields can range from 20% to over 88%.[1][2] High-quality preparations should achieve a radiochemical purity of greater than 95%.
Q3: How does the precursor concentration affect the purity of [18F]Fallypride?
A3: Higher concentrations of the tosylate precursor can sometimes lead to the formation of chemical impurities and radioactive byproducts.[3] It is crucial to optimize the precursor amount to maximize the radiochemical yield while minimizing the formation of impurities that can complicate HPLC purification.
Q4: What are the recommended HPLC conditions for purifying [18F]Fallypride?
A4: Reversed-phase HPLC is the standard method for purifying [18F]Fallypride. Common conditions involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer, such as ammonium (B1175870) formate (B1220265) or trifluoroacetic acid (TFA) in water. The exact ratio of organic to aqueous phase and the buffer concentration may need to be optimized for your specific system.
Troubleshooting Guides
Issue 1: Low Radiochemical Purity in the Final Product
Symptoms:
-
The radiochemical purity of the collected [18F]Fallypride fraction is below 95% as determined by analytical HPLC.
-
Multiple radioactive peaks are observed in the analytical chromatogram of the purified product.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incomplete separation from radioactive byproducts. | Optimize the HPLC mobile phase composition. A slight adjustment in the acetonitrile/water ratio or the buffer concentration can improve the resolution between [18F]Fallypride and impurities. Consider using a gradient elution method if isocratic elution is insufficient. |
| Co-elution with closely related impurities. | Evaluate a different stationary phase (e.g., a different C18 column from another vendor or a phenyl-hexyl column) to alter the selectivity of the separation. |
| Radiolysis of the product. | High concentrations of radioactivity during synthesis can sometimes lead to the formation of radiolytic byproducts.[3] If possible, reduce the initial amount of radioactivity or shorten the synthesis and purification time. |
| Contamination from the synthesis vessel or tubing. | Ensure that all components of the synthesis module and HPLC system that come into contact with the product are thoroughly cleaned and free of residual radioactivity from previous runs. |
Issue 2: Appearance of Unexpected Radioactive Peaks in the Chromatogram
Symptoms:
-
One or more radioactive peaks are present in the HPLC chromatogram in addition to the product peak and unreacted [18F]fluoride.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Formation of radioactive byproducts. | Overheating or prolonged reaction times during the radiosynthesis can lead to the formation of side products. Optimize the reaction temperature and time to minimize byproduct formation. Using a lower amount of precursor can also reduce the likelihood of side reactions. |
| Interaction of [18F]fluoride with the HPLC column. | In some cases, unreacted [18F]fluoride can exhibit broad or multiple peaks, especially with aqueous mobile phases.[4] Ensure proper trapping of unreacted [18F]fluoride before HPLC injection or optimize the mobile phase to ensure that [18F]fluoride elutes at the solvent front. |
| Radiolysis. | As mentioned previously, high radioactivity can cause degradation of the product. Minimize delays between synthesis, purification, and analysis. |
Issue 3: Poor Peak Shape (Broadening or Tailing)
Symptoms:
-
The [18F]Fallypride peak in the chromatogram is broad or shows significant tailing.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Column degradation. | The HPLC column may be nearing the end of its lifespan. Replace the column with a new one of the same type. |
| Suboptimal mobile phase pH. | The pH of the mobile phase can affect the ionization state of [18F]Fallypride and its interaction with the stationary phase. Adjust the pH of the aqueous component of the mobile phase to improve peak shape. |
| Mass overload. | Injecting too much mass onto the column can lead to peak broadening. If using a non-radioactive standard for optimization, ensure the injected amount is within the linear range of the column. For the crude radioactive mixture, this is less common but can occur with very high precursor concentrations. |
| Contamination of the column inlet frit. | Particulates from the crude reaction mixture can clog the inlet frit of the column. Back-flushing the column (if recommended by the manufacturer) or replacing the frit may resolve the issue. |
Data Presentation
Table 1: Comparison of [18F]Fallypride Synthesis and Purification Parameters from Literature
| Parameter | Method 1 | Method 2 | Method 3 |
| Precursor Amount | 20-40 µg | ~2 mg[5] | 2 mg[3] |
| Reaction Temperature | 100-170 °C | Not specified | 100 °C[3] |
| Reaction Time | 4 min | 15-30 min[5] | 10 min[3] |
| Decay-Corrected RCY | Up to 88% | 20-40%[5] | 68%[3] |
| Radiochemical Purity | Not specified | >95% | 97%[3] |
| Molar Activity | Not specified | >100 GBq/µmol[5] | Not specified |
Experimental Protocols
Protocol 1: Automated Synthesis of [18F]Fallypride
This protocol is a generalized procedure based on common automated synthesis platforms.
-
[18F]Fluoride Trapping: Load the cyclotron-produced [18F]fluoride in [18O]water onto a pre-conditioned anion exchange cartridge (e.g., QMA).
-
Elution of [18F]Fluoride: Elute the trapped [18F]fluoride into the reaction vessel using a solution of a phase transfer catalyst (e.g., Kryptofix 2.2.2./K2CO3 or tetrabutylammonium (B224687) bicarbonate) in acetonitrile/water.
-
Azeotropic Drying: Evaporate the solvent to dryness under a stream of nitrogen or helium with gentle heating to remove water. Repeat with the addition of anhydrous acetonitrile.
-
Radiolabeling Reaction: Add a solution of the tosylate precursor in a suitable solvent (e.g., acetonitrile or DMSO) to the dried [18F]fluoride complex. Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for a defined time (e.g., 10-20 minutes).
-
Quenching and Dilution: After cooling, quench the reaction by adding water or the initial HPLC mobile phase to the reaction vessel.
Protocol 2: HPLC Purification of Crude [18F]Fallypride
This protocol outlines a typical semi-preparative HPLC purification.
-
System Preparation: Equilibrate the semi-preparative HPLC system with the chosen mobile phase until a stable baseline is achieved.
-
Injection: Load the diluted crude [18F]Fallypride reaction mixture onto the HPLC injector.
-
Chromatography: Inject the sample and begin the chromatographic run. Monitor the eluate with a UV detector (if a non-radioactive standard is co-injected) and a radioactivity detector.
-
Fraction Collection: Collect the fraction corresponding to the [18F]Fallypride peak based on the retention time determined from previous calibration runs.
-
Product Formulation: The collected radioactive fraction, which is in the HPLC mobile phase, is typically reformulated into a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for subsequent use. This is often achieved by trapping the [18F]Fallypride on a C18 Sep-Pak cartridge, washing with water, and then eluting with ethanol, followed by dilution with saline.
Mandatory Visualization
Caption: A logical workflow for troubleshooting common issues encountered during the HPLC purification of [18F]Fallypride.
Caption: A diagram illustrating the pathway from starting materials to the final pure [18F]Fallypride product.
References
- 1. Optimization of Automatic Synthesis and Separation of [18F] AV-45 and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of [18F]fallypride in a micro-reactor: rapid optimization and multiple-production in small doses for micro-PET studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaguru.co [pharmaguru.co]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
Minimizing synthesis time for [18F]Fallypride production
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing synthesis time and overcoming common challenges during the production of [¹⁸F]Fallypride.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of [¹⁸F]Fallypride, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my radiochemical yield (RCY) of [¹⁸F]Fallypride consistently low?
A1: Low radiochemical yield can stem from several factors throughout the synthesis process. Here are some common causes and troubleshooting steps:
-
Suboptimal Reaction Conditions: The efficiency of the nucleophilic substitution reaction is highly dependent on temperature, reaction time, and precursor amount.
-
Temperature: Ensure the reaction temperature is optimized. Studies have shown that a reaction temperature of around 95-100°C is often optimal for the radiosynthesis of [¹⁸F]Fallypride.[1] Temperatures that are too low can lead to incomplete reaction, while excessively high temperatures may cause degradation of the precursor or product.
-
Precursor Amount: The concentration of the tosyl-fallypride precursor is critical. Using an optimal amount, typically around 2 mg, has been shown to maximize the radiochemical yield.[1] Using too little precursor can result in unreacted [¹⁸F]fluoride, while an excess may lead to purification challenges and the formation of impurities.[1]
-
Reaction Time: A reaction time of approximately 10 minutes is often sufficient for the labeling reaction.[1][2] Extending the reaction time unnecessarily can lead to the degradation of the product and an increase in impurities.
-
-
Inefficient [¹⁸F]Fluoride Activation: The reactivity of the [¹⁸F]fluoride ion is crucial for a successful labeling reaction.
-
Azeotropic Drying: Ensure that the [¹⁸F]fluoride/[Kryptofix 2.2.2/K₂CO₃] or TBAHCO₃ complex is thoroughly dried. Residual water can significantly decrease the nucleophilicity of the fluoride (B91410) ion. Multiple azeotropic drying steps with acetonitrile (B52724) are recommended.[3]
-
Phase Transfer Catalyst: The choice and amount of the phase transfer catalyst (e.g., Kryptofix 2.2.2 or tetrabutylammonium (B224687) bicarbonate - TBAHCO₃) are important. Ensure the correct amounts are used as specified in your protocol. Using TBAHCO₃ has been shown to result in higher yields compared to the K₂CO₃/Kryptofix-[2.2.2] system.[1][4]
-
-
High Base Concentration: The use of a high concentration of base (like K₂CO₃) can lead to the formation of side products and degradation of the base-sensitive tosyl-fallypride precursor, consequently lowering the RCY.[3] It is advisable to use a minimal yet effective amount of base.
Q2: My synthesis time is too long. How can I reduce it?
A2: Several strategies can be employed to shorten the overall synthesis time for [¹⁸F]Fallypride:
-
Purification Method: The purification step is often the most time-consuming part of the synthesis.
-
SPE vs. HPLC: Replacing High-Performance Liquid Chromatography (HPLC) purification with Solid-Phase Extraction (SPE) can significantly reduce the synthesis time. Automated methods using SPE cartridges have been developed that shorten the synthesis time by as much as 44% compared to methods using HPLC.[1][4] SPE purification is a simpler and faster alternative for removing unreacted [¹⁸F]fluoride and other impurities.[1][4]
-
Optimized HPLC Conditions: If HPLC is necessary, optimizing the mobile phase composition, flow rate, and column dimensions can help to reduce the run time.
-
-
Automated Synthesis Platforms: Utilizing a fully automated synthesis module can streamline the entire process, from fluoride activation to final formulation, leading to shorter and more reproducible synthesis times.[1][4][5]
-
Microfluidic Synthesis: Micro-reactor or microfluidic devices offer rapid reaction optimization and can significantly shorten the synthesis time due to enhanced heat and mass transfer.[6][7][8][9]
Q3: I am observing impurities in my final product, affecting the radiochemical purity (RCP). What could be the cause?
A3: Impurities can arise from various sources. Here's how to troubleshoot them:
-
Side Reactions: As mentioned, high base concentrations can lead to the formation of byproducts.[3] Using a lower concentration of base can help minimize this issue.
-
Precursor-Related Impurities: Using an excessive amount of the tosyl-fallypride precursor can lead to its presence in the final product, which can be difficult to separate, especially with SPE purification.[1] Sticking to the optimized precursor amount is crucial.
-
Ineffective Purification:
-
SPE Cartridge Saturation: If using SPE, ensure that the capacity of the cartridges is not exceeded. Overloading the cartridges can lead to breakthrough of impurities.
-
HPLC Column Performance: For HPLC purification, ensure the column is in good condition and properly equilibrated. A deteriorating column can lead to poor separation of the product from impurities.
-
Q4: The specific activity of my [¹⁸F]Fallypride is lower than expected. How can I improve it?
A4: Low specific activity is often due to the presence of non-radioactive ("cold") fluoride ions ([¹⁹F]).
-
Source of [¹⁹F] Contamination: Identify and minimize sources of [¹⁹F] contamination. This can come from the target water, cyclotron target materials, transfer lines, reagents, and anion exchange resins.[3]
-
Reagent and Material Quality: Use high-purity reagents and ensure all vials and tubing are thoroughly cleaned to avoid introducing [¹⁹F].
-
Microfluidic Systems: Microfluidic synthesis has been shown to produce [¹⁸F]Fallypride with significantly higher specific activity compared to macroscale synthesizers, likely due to the use of smaller amounts of reagents and reduced contact with surfaces that can introduce [¹⁹F].[8][9]
Frequently Asked Questions (FAQs)
Q1: What is a typical synthesis time for [¹⁸F]Fallypride?
A1: The synthesis time for [¹⁸F]Fallypride can vary significantly depending on the method used.
-
With traditional methods involving HPLC purification, the synthesis time is typically around 50-60 minutes.[1][2][3]
-
By implementing SPE purification instead of HPLC, the synthesis time can be reduced to as little as 28-40 minutes.[1][4]
Q2: What are the expected radiochemical yields for [¹⁸F]Fallypride synthesis?
A2: Radiochemical yields are highly dependent on the synthesis method and conditions.
-
Yields ranging from 20% to 40% (decay corrected) have been reported for manual and some automated syntheses.[3]
-
Optimized automated methods using TBAHCO₃ as a phase transfer catalyst and SPE purification can achieve non-decay corrected yields of up to 59%.[1][4]
-
Microfluidic synthesis has reported decay-corrected radiochemical yields of up to 88%.[6][7]
Q3: What is the recommended precursor for [¹⁸F]Fallypride synthesis?
A3: The most commonly used precursor for the nucleophilic synthesis of [¹⁸F]Fallypride is tosyl-fallypride ((S)-N-[(1-allyl)-2-pyrrolidinyl)-methyl]-5-(3-toluenesulfonyloxy-propyl)-2,3-dimethoxybenzamide).[3][10]
Q4: Is HPLC purification always necessary for [¹⁸F]Fallypride?
A4: No, HPLC purification is not always necessary. Several studies have successfully demonstrated GMP-compliant automated synthesis of [¹⁸F]Fallypride using only SPE cartridges for purification, achieving high radiochemical purity (>98%).[1][4] This approach offers a significant advantage in terms of reducing synthesis time and simplifying the overall process.[1][4]
Data Presentation
Table 1: Comparison of Different [¹⁸F]Fallypride Synthesis Methods
| Synthesis Method | Purification | Synthesis Time (min) | Radiochemical Yield (RCY) | Radiochemical Purity (RCP) | Key Reference |
| Automated (K₂CO₃/Kryptofix) | HPLC | ~50-60 | 17% (not decay-corrected) | >98% | [1][4] |
| Automated (K₂CO₃/Kryptofix) | SPE | ~40 | 31% (not decay-corrected) | >98% | [1][4] |
| Automated (TBAHCO₃) | HPLC | ~51 | 44% (not decay-corrected), ~68% (decay-corrected) | >98% | [1][2][4] |
| Automated (TBAHCO₃) | SPE | ~28 | 59% (not decay-corrected) | >98% | [1][4] |
| Micro-reactor | HPLC | ~23 | up to 88% (decay-corrected) | Not specified | [6][7] |
| Microfluidic Chip | HPLC | ~60 | 65% (decay-corrected) | >98% | [8][9] |
Experimental Protocols
Protocol 1: Automated Synthesis of [¹⁸F]Fallypride with SPE Purification (using TBAHCO₃)
This protocol is based on the simplified and fast automated synthesis method.
1. [¹⁸F]Fluoride Trapping and Elution:
-
Deliver the cyclotron-produced [¹⁸F]fluoride in [¹⁸O]H₂O to the synthesis module.
-
Pass the solution through an anion exchange cartridge (e.g., QMA) to trap the [¹⁸F]fluoride.
-
Elute the [¹⁸F]fluoride into the reactor using a solution of tetrabutylammonium bicarbonate (TBAHCO₃).
2. Azeotropic Drying:
-
Evaporate the water by heating the reactor under a stream of nitrogen or under vacuum.
-
Add acetonitrile to the reactor and repeat the evaporation step at least twice to ensure the [¹⁸F]fluoride/TBA complex is anhydrous.
3. Radiolabeling Reaction:
-
Add a solution of the tosyl-fallypride precursor (approximately 2 mg) in acetonitrile to the reactor.
-
Heat the reaction mixture at 95°C for 10 minutes.[1]
-
Cool the reactor to approximately 40°C.
4. Solid-Phase Extraction (SPE) Purification:
-
Pass the crude reaction mixture through a series of SPE cartridges. A common setup includes an Alumina N cartridge followed by a C18 cartridge.[1]
-
Wash the cartridges with water to remove any unreacted [¹⁸F]fluoride and polar impurities.
5. Product Elution and Formulation:
-
Elute the purified [¹⁸F]Fallypride from the C18 cartridge using ethanol.
-
Pass the ethanolic solution through a sterile filter into a sterile product vial.
-
Dilute the final product with a sterile saline solution for injection.
Mandatory Visualization
Caption: Workflow for the automated synthesis of [¹⁸F]Fallypride.
Caption: Troubleshooting logic for low radiochemical yield.
References
- 1. GMP compliant simplified fast and high yielding automated synthesis of [18F]fallypride without the need of HPLC purification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly efficient production of [(18)F]fallypride using small amounts of base concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved synthesis of [18F] fallypride and characterization of a Huntington’s disease mouse model, zQ175DN KI, using longitudinal PET imaging of D2/D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GMP compliant simplified fast and high yielding automated synthesis of [18F]Fallypride without the need of HPLC purification | Sciety Labs (Experimental) [labs.sciety.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of [F]fallypride in a micro-reactor: rapid optimization and multiple-production in small doses for micro-PET studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of [18F]fallypride in a micro-reactor: rapid optimization and multiple-production in small doses for micro-PET studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High yield and high specific activity synthesis of [18F]Fallypride in a batch microfluidic reactor for micro-PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
Effect of reaction temperature on Fallypride labeling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effect of reaction temperature on Fallypride (B43967) labeling.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for [18F]Fallypride labeling?
The optimal reaction temperature for [18F]Fallypride synthesis can vary depending on the synthesis method and equipment used. For conventional automated synthesis modules, an optimal temperature is approximately 95°C.[1] Studies have shown that this temperature provides the maximum radiochemical yield when using 2 mg of precursor and a 10-minute reaction time.[1] Other protocols have also reported successful labeling at 100°C for 10 minutes.[2][3] In micro-reactor systems, higher temperatures, ranging from 100°C to 170°C, have been shown to increase the radiochemical yield, with yields of up to 88% being achieved under optimal conditions.[4]
Q2: How does reaction temperature affect the radiochemical yield (RCY) of [18F]Fallypride?
Reaction temperature has a significant impact on the radiochemical yield (RCY) of [18F]Fallypride. In conventional synthesis, the RCY increases with temperature up to an optimal point, after which it may decline. For example, one study demonstrated that the maximum radiochemical yield for [18F]Fallypride was achieved at 95°C.[1] In micro-reactor systems, the decay-corrected RCY has been observed to increase from 0% to 65% as the temperature is raised from 100°C to 170°C.[4]
Q3: Can high temperatures lead to the formation of impurities or byproducts?
Yes, high temperatures, particularly those over 150°C in conventional methods, can be problematic and lead to the formation of side products and thermal degradation of the precursor.[3][4] This often necessitates extensive HPLC purification to separate the desired [18F]Fallypride from these impurities.[3] One study noted that their synthesis method at 100°C did not produce carbonated impurities that have been previously observed.[3]
Q4: What is the relationship between reaction time and temperature in Fallypride labeling?
Reaction time and temperature are interdependent variables in the labeling process. Generally, at higher temperatures, the desired reaction can be completed in a shorter time. For instance, at 95°C, an optimal reaction time of 10 minutes has been reported.[1] Another study using a temperature of 100°C also found a 10-minute reaction time to be optimal.[2] Long labeling times of 15-30 minutes, especially at high temperatures, can increase the likelihood of byproduct formation.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low Radiochemical Yield | Suboptimal Reaction Temperature: The temperature may be too low for efficient fluorination or too high, causing degradation. | Verify the accuracy of your heating system. Experiment with a temperature gradient around the reported optimal values (e.g., 90°C, 95°C, 100°C) to determine the best temperature for your specific setup.[1] For micro-reactors, a higher temperature range may be explored.[4] |
| Incorrect Reaction Time: The reaction may not have proceeded to completion, or has gone on for too long, leading to degradation. | Optimize the reaction time in conjunction with the temperature. A common starting point is 10 minutes.[1][2] | |
| Low Radiochemical Purity | Formation of Byproducts at High Temperatures: Excessive heat can lead to the degradation of the precursor and the formation of impurities.[3] | If high levels of impurities are observed, consider reducing the reaction temperature. Ensure your purification method (e.g., HPLC) is adequately separating [18F]Fallypride from any byproducts.[3] |
| Inconsistent Results | Fluctuations in Reaction Temperature: An unstable heating block or reaction vessel can lead to variable yields and purity. | Ensure your heating apparatus provides stable and uniform heating. Calibrate your temperature sensors regularly. |
Experimental Protocols
Conventional Automated Synthesis of [18F]Fallypride
This protocol is based on a GMP compliant method and is suitable for many commercial synthesis modules.[1]
-
[18F]Fluoride Trapping and Elution: Pass the [18F]fluoride in water through a QMA cartridge. Elute the trapped [18F]fluoride from the cartridge into the reactor.
-
Azeotropic Drying: Dry the [18F]fluoride azeotropically.
-
Labeling Reaction:
-
Cooling and Dilution: Cool the reaction mixture to approximately 45°C and dilute with the HPLC mobile phase.[3]
-
Purification: Purify the crude product using semi-preparative HPLC.
-
Formulation: Collect the [18F]Fallypride fraction and formulate for injection.
Micro-Reactor Synthesis of [18F]Fallypride
This protocol is adapted for a commercial coiled-tube micro-reactor.[4]
-
Reagent Preparation: Prepare a solution of the tosylate precursor and a solution of [18F]fluoride ion.
-
Infusion into Micro-Reactor: Continuously infuse the [18F]fluoride ion and precursor solutions into the micro-reactor.
-
Reaction: The reaction occurs within the heated coiled-tube of the micro-reactor. Optimal conditions can be achieved at temperatures up to 170°C.[4]
-
Purification: The crude product is purified using an analytical-size reverse phase HPLC column.[4]
-
Formulation: The purified [18F]Fallypride is formulated for intravenous injection.
Data Presentation
Table 1: Effect of Reaction Temperature on [18F]Fallypride Radiochemical Yield (RCY) in Different Systems
| Synthesis System | Temperature (°C) | Radiochemical Yield (RCY) | Reference |
| Automated Synthesizer | 95 | Maximum Yield (Specific % not stated) | [1] |
| Automated Synthesizer | 100 | 66 ± 1.4% (decay-corrected) | [2] |
| Micro-Reactor | 100-170 | 0-65% (decay-corrected) | [4] |
| Micro-Reactor | 170 | up to 88% (decay-corrected) | [4] |
| Conventional Heating | 80 | Not specified | [5] |
| Closed Vessel | 95 | Not specified | [6] |
Visualizations
Caption: General experimental workflow for [18F]Fallypride synthesis.
Caption: Logical relationship between temperature and labeling outcome.
References
- 1. GMP compliant simplified fast and high yielding automated synthesis of [18F]fallypride without the need of HPLC purification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf – 대한핵의학기술학회 [kjnmt.org]
- 3. Improved synthesis of [18F] fallypride and characterization of a Huntington’s disease mouse model, zQ175DN KI, using longitudinal PET imaging of D2/D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of [18F]fallypride in a micro-reactor: rapid optimization and multiple-production in small doses for micro-PET studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Striatal and extrastriatal dopamine release measured with PET and [18F]fallypride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Fallypride and Other Dopamine D2/D3 PET Radioligands for Neuroreceptor Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of [¹⁸F]Fallypride with other prominent dopamine (B1211576) D2/D3 receptor positron emission tomography (PET) radioligands. The information presented herein is intended to assist researchers in selecting the most appropriate radiotracer for their specific preclinical and clinical research needs, with a focus on experimental data and established protocols.
Introduction to Dopamine D2/D3 Receptor Imaging
Dopamine D2 and D3 receptors are key targets in the study of numerous neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.[1][2] PET imaging with selective radioligands allows for the in vivo quantification and assessment of these receptors, providing valuable insights into disease mechanisms and the effects of novel therapeutics. [¹⁸F]Fallypride is a high-affinity antagonist radioligand for both D2 and D3 receptors, widely used in medical research.[3] This guide compares its performance characteristics against other commonly used D2/D3 PET radioligands.
Quantitative Comparison of Radioligand Properties
The selection of a PET radioligand is often dictated by its specific binding characteristics. The following tables summarize key quantitative data for Fallypride and other commonly used dopamine D2/D3 radioligands.
| Radioligand | Receptor Affinity (K_d_ or K_Dapp_ in nM) | Target Regions | Key Advantages | Key Disadvantages |
| [¹⁸F]Fallypride | D2/D3: ~0.02 - 0.39 nM[4][5] | Striatal and Extrastriatal[6] | High affinity allows for imaging low-density extrastriatal receptors; Longer half-life of ¹⁸F (110 min) permits longer scan times and centralized production.[6] | Slower kinetics may require longer scan durations to reach equilibrium.[6] |
| [¹¹C]Raclopride | D2/D3: ~1.2 - 9.1 nM (in vitro vs. in vivo)[7] | Primarily Striatal[6] | High sensitivity to endogenous dopamine competition, making it ideal for studying dopamine release.[4] | Lower affinity limits its use in low-density extrastriatal regions.[6] Short half-life of ¹¹C (20 min) requires an on-site cyclotron. |
| [¹¹C]FLB 457 | D2/D3: ~0.02 - 0.13 nM[4][8] | Extrastriatal[6] | Very high affinity, providing excellent signal in low-density cortical regions.[9][10] | Slow clearance from the striatum makes it unsuitable for imaging this high-density region within a typical scan time.[6] Short half-life of ¹¹C. |
| [¹¹C]-(+)-PHNO | D3 > D2 preference | Striatal and some extrastriatal | Agonist radioligand that preferentially binds to the high-affinity state of the D2/D3 receptors. | Cannot provide full characterization of all limbic and cortical regions.[11] |
| Radioligand | Dissociation Rate Constant (k_off_ in min⁻¹) | In Vivo Kinetics (k₂) | Sensitivity to Endogenous Dopamine |
| [¹⁸F]Fallypride | ~0.022[4] | Slower clearance | Sensitive in medium-to-high receptor density regions.[9][10] |
| [¹¹C]Raclopride | Faster than Fallypride | Fast clearance | High sensitivity, considered the gold standard for dopamine release studies.[4] |
| [¹¹C]FLB 457 | ~0.016 (slower than Fallypride)[4] | Slower clearance (k₂ = 0.18 min⁻¹)[4][12] | Less sensitive to endogenous dopamine displacement.[9][10] |
Signaling Pathways of Dopamine D2 and D3 Receptors
Dopamine D2 and D3 receptors are G-protein coupled receptors (GPCRs) that belong to the D2-like family. They primarily couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[12][13][14][15] This action modulates downstream signaling cascades, including those involving protein kinase A (PKA). D2-like receptor activation can also lead to the phosphorylation and activation of Akt and the phosphorylation and inactivation of its substrate GSK-3β.[3] While sharing this primary signaling pathway, D2 and D3 receptors can exhibit differences in their regulation and downstream effects.[6][16]
Experimental Protocols
Detailed and consistent experimental protocols are crucial for reproducible PET imaging studies. Below are generalized methodologies for key aspects of a typical PET scan using D2/D3 radioligands.
Radioligand Administration and PET Scan Acquisition
A common experimental workflow for a human PET study is outlined below. Specific parameters may be adjusted based on the radioligand and research question.
1. Subject Preparation:
-
Subjects are typically required to fast for a specified period before the scan.
-
A cannula is inserted for radioligand injection and potentially for arterial blood sampling.
-
The subject's head is positioned and immobilized to minimize movement during the scan.[17][18]
2. Radioligand Injection:
-
The radioligand, such as [¹⁸F]Fallypride, is administered as a slow intravenous bolus injection.[17]
-
The injected dose is carefully measured and recorded, with typical doses for [¹⁸F]Fallypride being around 179 ± 17 MBq.[17]
3. PET Data Acquisition:
-
Dynamic PET data acquisition commences simultaneously with the radioligand injection.[17]
-
Scan duration varies depending on the radioligand's kinetics. For [¹⁸F]Fallypride, scans can last from 90 to 240 minutes to allow for adequate signal accumulation and kinetic modeling.[18][19] For [¹¹C]raclopride, scans are typically shorter due to the radioisotope's half-life.
-
Data is often acquired in a series of time frames of increasing duration.[17][19]
-
A transmission scan using a radioactive source (e.g., ⁶⁸Ge) is performed before or after the emission scan for attenuation correction.[18]
Data Analysis: Simplified Reference Tissue Model (SRTM)
For many D2/D3 radioligand studies, particularly those with [¹⁸F]Fallypride, the Simplified Reference Tissue Model (SRTM) is a widely used method for data analysis.[9] This model avoids the need for invasive arterial blood sampling by using a reference region in the brain that is considered devoid of specific binding sites for the radioligand.
1. Image Processing:
-
The acquired PET data is reconstructed into a series of images, with corrections applied for attenuation, scatter, and random coincidences.
-
These images are often co-registered with the subject's anatomical MRI for accurate delineation of regions of interest (ROIs).
2. Kinetic Modeling with SRTM:
-
Time-activity curves (TACs) are generated for various ROIs, including target regions (e.g., striatum, cortex) and a reference region.
-
For D2/D3 receptor imaging, the cerebellum is commonly used as the reference region.[9]
-
The SRTM is then applied to the TACs to estimate the binding potential relative to non-displaceable uptake (BP_ND_), which is a measure of receptor availability.[9]
Conclusion
The choice of a dopamine D2/D3 PET radioligand is a critical decision in the design of neuroreceptor imaging studies. [¹⁸F]Fallypride stands out for its high affinity and the flexibility afforded by the longer half-life of ¹⁸F, making it well-suited for quantifying both striatal and low-density extrastriatal receptors in a single session.[6] In contrast, [¹¹C]raclopride remains the preferred tracer for studies focused on measuring acute changes in endogenous dopamine levels in the striatum.[4] [¹¹C]FLB 457 offers unparalleled sensitivity for extrastriatal regions but is not suitable for striatal imaging.[6] A thorough understanding of the distinct kinetic and binding properties of these radioligands, as detailed in this guide, is essential for researchers to select the optimal tool to address their specific scientific questions in the investigation of the dopaminergic system in health and disease.
References
- 1. [PDF] Comparative Studies of Molecular Mechanisms of Dopamine D2 and D3 Receptors for the Activation of Extracellular Signal-regulated Kinase* | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. High-affinity dopamine D2/D3 PET radioligands 18F-fallypride and 11C-FLB457: A comparison of kinetics in extrastriatal regions using a multiple-injection protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of D2 Receptor Internalization on Binding Affinity of Neuroimaging Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their Impact on Behavioral Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A PET-study of [11C]FLB 457 binding to extrastriatal D2-dopamine receptors in healthy subjects and antipsychotic drug-treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Simplified Reference Tissue Model with 18F-fallypride PET: Choice of Reference Region - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [18F]fallypride characterization of striatal and extrastriatal D2/3 receptors in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. D2 (Dopamine) Receptors Mnemonic for USMLE [pixorize.com]
- 16. Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their Impact on Behavioral Sensitization: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
- 18. The applicability of SRTM in [18F]fallypride PET investigations: impact of scan durations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Striatal and extrastriatal dopamine release measured with PET and [18F]fallypride - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Automated [18F]Fallypride Synthesis Modules
The synthesis of [18F]Fallypride, a crucial dopamine (B1211576) D2/D3 receptor radiotracer for positron emission tomography (PET), has been streamlined through the use of automated synthesis modules. These systems offer significant advantages in terms of radiation safety, reproducibility, and compliance with Good Manufacturing Practice (GMP). This guide provides a comparative overview of several commercially available and modified synthesis modules, presenting key performance data and detailed experimental protocols to assist researchers, scientists, and drug development professionals in selecting the most suitable platform for their needs.
Performance Comparison
The choice of an automated synthesis module can significantly impact key production parameters such as synthesis time, radiochemical yield (RCY), and radiochemical purity. The following table summarizes the performance of various modules based on published data.
| Synthesis Module | Purification Method | Synthesis Time (min) | Radiochemical Yield (non-decay corrected) | Radiochemical Purity (%) | Molar Activity (GBq/µmol) |
| TRACERlab FX-FN (GE Healthcare) | HPLC | ~120 | 7.2 ± 3.4%[1] | >98% | Not Reported |
| SPE | 51 ± 1.2 | ~66% (decay-corrected)[2] | >98%[3] | Not Reported | |
| TRACERlab FX2-N (GE Healthcare) | HPLC | 58 | ~55%[4] | >99%[4] | 298–360[4] |
| RDS-112 CPCU (CTI) | HPLC | ~120 | 7.2 ± 3.4%[1] | Comparable to FX-FN[1] | Comparable to FX-FN[1] |
| AllinOne (Trasis) | SPE | - | 31% (with K2CO3/Kryptofix) to 59% (with TBAHCO3)[3] | >98%[3] | Not Reported |
| RNplus (Synthra) | SPE | - | 17% (with K2CO3/Kryptofix) to 44% (with TBAHCO3)[3] | >98%[3] | Not Reported |
| Modified Microwave System (FX-FN based) | HPLC | Shorter reaction time (5-10 min)[1] | Not explicitly stated, but comparable to conventional heating[1] | Comparable to FX-FN[1] | Comparable to FX-FN[1] |
Experimental Workflow
The general workflow for the automated synthesis of [18F]Fallypride involves several key steps, from the initial production of [18F]Fluoride to the final formulation of the radiotracer. The following diagram illustrates a typical synthesis and purification process.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental results. Below are summaries of the synthesis protocols for different modules.
TRACERlab FX-FN and RDS-112 CPCU with Conventional Heating
-
[18F]Fluoride Production and Trapping: [18F]Fluoride is produced via the 18O(p,n)18F reaction in a cyclotron and trapped on an anion exchange cartridge.
-
Elution and Drying: The trapped [18F]fluoride is eluted into the reactor vessel. Azeotropic drying is performed by adding acetonitrile (B52724) and heating under a stream of nitrogen.
-
Radiolabeling: The tosyl-fallypride precursor is added to the dried [18F]fluoride, and the reaction mixture is heated.
-
Purification (HPLC): The crude product is purified by semi-preparative high-performance liquid chromatography (HPLC).
-
Formulation: The product fraction is collected, the solvent is removed, and the final product is formulated in a suitable buffer for injection. For the CPCU module, chromatography and filtration are performed externally using manipulators, while these steps are integrated into the computer-controlled FX-FN module.[1]
Modified Microwave Synthesis (using FX-FN module)
-
Drying and Reaction: The drying and radiolabeling steps are performed in a retail microwave oven. [18F]Fluoride is dried with nitrogen gas and microwave heating. The precursor is then added and heated for a significantly shorter time (5-10 minutes) compared to conventional heating.[1]
-
Purification and Formulation: The crude product is transferred to the HPLC collection vessel of the FX-FN module for purification and formulation as described above.[1]
AllinOne and RNplus with SPE Purification
A simplified and rapid synthesis method that avoids the need for HPLC purification has been developed for the AllinOne and RNplus modules.[3]
-
Radiolabeling: The labeling reaction is carried out using either K2CO3/Kryptofix-[2.2.2] or tetrabutylammonium (B224687) bicarbonate (TBAHCO3) as the phase transfer catalyst.
-
Purification (SPE): The purification is achieved using a series of solid-phase extraction (SPE) cartridges, which significantly reduces the synthesis time.[3] This method has been shown to shorten the synthesis time by 44% compared to methods using HPLC.[3]
TRACERlab FX2-N
-
Reagent Setup: The synthesis on the FX2-N module utilizes seven reagent vials for elution, precursor, quenching reagent, and formulation.[4]
-
Radiolabeling: The labeling of the tosyl-fallypride precursor is performed using a phase-transfer catalyst.[4]
-
Purification (HPLC): The product is purified using HPLC.
-
Formulation: The final product is trapped on a C18 cartridge after HPLC, washed, and then eluted for final formulation.[4] This improved method has demonstrated high molar activity and reproducibility.[4]
Logical Relationship of Synthesis Parameters
The selection of a synthesis module and protocol involves a trade-off between several key parameters. The following diagram illustrates the logical relationships between these factors.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. pdf – 대한핵의학기술학회 [kjnmt.org]
- 3. GMP compliant simplified fast and high yielding automated synthesis of [18F]fallypride without the need of HPLC purification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved synthesis of [18F] fallypride and characterization of a Huntington’s disease mouse model, zQ175DN KI, using longitudinal PET imaging of D2/D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Dopamine Receptor Imaging: [18F]Fallypride vs. [11C]Raclopride
For researchers, scientists, and drug development professionals, the choice of radiotracer is critical for accurate and meaningful positron emission tomography (PET) imaging of dopamine (B1211576) D2/D3 receptors. This guide provides a comprehensive comparison of two widely used radioligands, [18F]Fallypride and [11C]raclopride, supported by experimental data to inform tracer selection for specific research questions.
This document outlines the key differences in the performance of [18F]Fallypride and [11C]raclopride, focusing on their binding characteristics, sensitivity to endogenous dopamine, and suitability for imaging various brain regions. Detailed experimental protocols and quantitative data are presented to facilitate a direct comparison.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of [18F]Fallypride and [11C]raclopride based on published experimental data. These values highlight the distinct properties of each tracer and their implications for study design and interpretation.
| Property | [18F]Fallypride | [11C]Raclopride | Key Implications |
| Half-life of Isotope | ~110 minutes (Fluorine-18) | ~20 minutes (Carbon-11) | [18F]Fallypride allows for longer scan durations, enabling the study of slower kinetic processes and imaging of both striatal and extrastriatal regions in a single session.[1] The short half-life of [11C]raclopride is advantageous for repeat scans on the same day. |
| Binding Affinity (Kd) | High (sub-nanomolar) | Moderate (nanomolar) | The high affinity of [18F]Fallypride makes it suitable for imaging low-density D2/D3 receptors in extrastriatal regions.[2] [11C]raclopride's moderate affinity is well-suited for the high receptor density of the striatum.[2] |
| D2/D3 Receptor Selectivity | Selective for D2 over D3 receptors | Non-selective for D2 and D3 receptors | The differential selectivity may be a factor in studies aiming to distinguish between D2 and D3 receptor populations, although both are generally considered D2/D3 ligands.[3] |
| Sensitivity to Endogenous Dopamine | Less sensitive | More sensitive | [11C]raclopride is more readily displaced by endogenous dopamine, making it the preferred tracer for studies measuring acute changes in dopamine release, such as in response to pharmacological or behavioral challenges.[3][4] [18F]Fallypride's lower sensitivity allows for more stable baseline measurements of receptor availability.[4] |
| Primary Imaging Application | Striatal and extrastriatal regions | Primarily striatal regions | Due to its high affinity and longer half-life, [18F]Fallypride is unique in its ability to quantify D2/D3 receptor binding in both the striatum and extrastriatal areas in the same scanning session.[1] [11C]raclopride's lower signal-to-noise ratio limits its reliable quantification to the high-receptor-density striatum.[1][5] |
| Test-Retest Variability | Low | Low (in striatum) | Both tracers demonstrate good reproducibility for baseline scans in their respective regions of optimal use.[6] |
Experimental Protocols
Detailed methodologies for PET imaging using [18F]Fallypride and [11C]raclopride are crucial for reproducible research. The following outlines typical experimental protocols for each radiotracer.
[18F]Fallypride PET Imaging Protocol
-
Radioligand Synthesis: [18F]Fallypride is synthesized via nucleophilic substitution.
-
Subject Preparation: Subjects are typically fasted for at least 4 hours prior to the scan to minimize metabolic variability. An intravenous line is inserted for radiotracer injection.
-
Injection: A bolus injection of [18F]Fallypride (typically 185 MBq or 5 mCi) is administered intravenously.
-
PET Scan Acquisition: Dynamic PET data are acquired for an extended period, often up to 240 minutes, to capture the slow kinetics of the tracer and allow for imaging of both striatal and extrastriatal regions.[1] The acquisition is often divided into multiple frames of increasing duration.
-
Data Analysis: Time-activity curves are generated for various regions of interest. Kinetic modeling, often using a simplified reference tissue model (SRTM) with the cerebellum as the reference region, is applied to estimate the binding potential (BPND).
[11C]Raclopride PET Imaging Protocol
-
Radioligand Synthesis: [11C]Raclopride is synthesized by the methylation of the desmethyl precursor with [11C]methyl iodide or [11C]methyl triflate.
-
Subject Preparation: Similar to [18F]Fallypride protocols, subjects are typically fasted. Two intravenous lines may be placed, one for tracer injection and one for arterial blood sampling if required for full kinetic modeling, though reference tissue models are more common.
-
Injection: A bolus injection of [11C]raclopride (typically 370 MBq or 10 mCi) is administered intravenously.[7] For studies measuring dopamine release, a dual-bolus or bolus-plus-infusion paradigm may be used.[6]
-
PET Scan Acquisition: Dynamic PET data are acquired for a shorter duration, typically 60-90 minutes, due to the rapid kinetics of the tracer and the short half-life of Carbon-11.[7]
-
Data Analysis: Time-activity curves are generated for striatal regions of interest. The binding potential (BPND) is typically estimated using a simplified reference tissue model with the cerebellum as the reference region. For dopamine release studies, the change in BPND between baseline and a challenge condition is the primary outcome measure.
Visualizing Key Concepts
The following diagrams, generated using the DOT language, illustrate important conceptual frameworks for understanding dopamine receptor imaging with these radiotracers.
Conclusion
References
- 1. Striatal and extrastriatal dopamine release measured with PET and [18F]fallypride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 11C- and 18F-Radiotracers for In Vivo Imaging of the Dopamine System: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Validity and reliability of extrastriatal [11C]raclopride binding quantification in the living human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Measurement of Striatal Dopamine Release Induced by Neuropsychological Stimulation in Positron Emission Tomography With Dual Injections of [11C]Raclopride [frontiersin.org]
- 7. What Were They Thinking? Cognitive States May Influence [11C]Raclopride Binding Potential in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fallypride and FLB457 Kinetics for Dopamine D2/D3 Receptor Imaging
A comprehensive comparison of the kinetic properties of two high-affinity radioligands, [¹⁸F]Fallypride and [¹¹C]FLB457, is presented for researchers, scientists, and drug development professionals. Both are antagonists for dopamine (B1211576) D2/D3 receptors and are instrumental in positron emission tomography (PET) for imaging the dopaminergic system, particularly in extrastriatal regions where receptor density is low.[1][2] Their differing kinetic profiles, however, may influence their suitability for specific research questions, such as measuring subtle changes in receptor binding or endogenous dopamine displacement.[1][2]
Kinetic Parameter Comparison
The in vivo kinetics of Fallypride and FLB457 have been a subject of comparative studies, revealing key differences in their behavior. [¹¹C]FLB457 generally exhibits slower kinetics, characterized by a slower dissociation rate from the receptor compared to [¹⁸F]Fallypride.[1][2] This is reflected in a lower apparent dissociation constant (KDapp) for FLB457, indicating a higher apparent affinity in the in vivo environment.[1][3]
One comparative study in rhesus monkeys using a multiple-injection protocol found that the dissociation rate constant (koff) was slower for [¹¹C]FLB457 (0.016 min⁻¹) compared to [¹⁸F]Fallypride (0.022 min⁻¹).[1] This slower off-rate contributes to the lower apparent KD of [¹¹C]FLB457 (0.13 nM) versus [¹⁸F]Fallypride (0.39 nM).[1][2] Furthermore, the clearance from arterial plasma is faster for [¹¹C]FLB457, while [¹⁸F]Fallypride remains in the plasma for a longer duration.[1] The distribution volume in the non-displaceable compartment (K₁/k₂) is about three times higher for [¹¹C]FLB457, primarily due to a slower tissue-to-plasma efflux rate constant (k₂).[1][3]
These kinetic differences have practical implications for PET imaging. The higher affinity of [¹¹C]FLB457 may provide greater sensitivity for detecting subtle changes in low-density receptor regions.[1][2] Conversely, [¹⁸F]Fallypride might be more sensitive to displacement by endogenous dopamine in regions with medium to high receptor densities.[1][2] Additionally, the longer half-life of Fluorine-18 (¹⁸F) in Fallypride allows for longer scan times, which can be advantageous for quantifying binding in high-density regions like the striatum.[1][4]
| Kinetic Parameter | [¹⁸F]Fallypride | [¹¹C]FLB457 | Reference |
| k₂ (min⁻¹) | 0.54 | 0.18 | [1][2] |
| koff (min⁻¹) | 0.022 | 0.016 | [1] |
| Apparent KD (nM) | 0.39 | 0.13 | [1] |
| Plasma Clearance | Slower | Faster | [1] |
| **Non-displaceable Distribution Volume (K₁/k₂) ** | Lower | ~3x Higher | [1][3] |
Experimental Protocols
The kinetic parameters presented above are typically determined using dynamic PET imaging studies, often employing a multiple-injection (MI) protocol to robustly estimate the individual rate constants.
Multiple-Injection PET Protocol for Kinetic Parameter Estimation:
-
Subject Preparation: Subjects (e.g., rhesus monkeys) are typically anesthetized and positioned in the PET scanner. Arterial and venous lines are placed for radiotracer injection and blood sampling.
-
Radiotracer Administration: The protocol involves a series of injections of the radiotracer, with some injections including a mixture of the radiolabeled compound and a non-radiolabeled (cold) version of the same ligand. This allows for the assessment of binding at different levels of receptor occupancy.
-
PET Data Acquisition: Dynamic PET scans are acquired continuously throughout the study, capturing the distribution of the radiotracer in the brain over time.
-
Arterial Blood Sampling: Timed arterial blood samples are collected throughout the scan to measure the concentration of the parent radioligand in the plasma, which serves as the input function for kinetic modeling. The fraction of parent compound versus metabolites is also determined.
-
Kinetic Modeling: The collected PET data (time-activity curves for different brain regions) and the arterial input function are fitted to a compartmental model (e.g., a two-tissue compartment model) to estimate the kinetic parameters, including K₁, k₂, k₃ (or Bmax and kon), and k₄ (or koff).
Dopamine D2/D3 Receptor Signaling Pathway
Fallypride and FLB457 are antagonists that bind to dopamine D2 and D3 receptors, which are G protein-coupled receptors (GPCRs).[5] These receptors are primarily coupled to inhibitory G proteins (Gi/o). Upon activation by dopamine, these receptors initiate a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[5] This, in turn, reduces the activity of protein kinase A (PKA). D2-like receptors can also modulate other signaling pathways, including the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, as well as influencing the MAPK/ERK pathway.[6] Fallypride and FLB457, as antagonists, block these downstream effects by preventing dopamine from binding to the receptor.
References
- 1. High-affinity dopamine D2/D3 PET radioligands 18F-fallypride and 11C-FLB457: A comparison of kinetics in extrastriatal regions using a multiple-injection protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-affinity dopamine D2/D3 PET radioligands 18F-fallypride and 11C-FLB457: a comparison of kinetics in extrastriatal regions using a multiple-injection protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Striatal and extrastriatal dopamine release measured with PET and [18F]fallypride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. [PDF] Comparative Studies of Molecular Mechanisms of Dopamine D2 and D3 Receptors for the Activation of Extracellular Signal-regulated Kinase* | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Novel Fallypride Precursors for Dopamine D2/D3 Receptor Radioligand Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of precursor performance for the synthesis of Fallypride, a critical radioligand for positron emission tomography (PET) imaging of dopamine (B1211576) D2/D3 receptors. We offer a comparative analysis of the established tosylate precursor against novel mesylate and chloro alternatives, supported by available experimental data. Detailed methodologies and visual workflows are included to aid in the selection of an optimal synthesis strategy.
Introduction to Fallypride and its Precursors
Fallypride is a selective dopamine D2/D3 receptor antagonist widely used in PET imaging to study neuropsychiatric disorders such as schizophrenia, Parkinson's disease, and Huntington's disease. The radiosynthesis of [¹⁸F]Fallypride typically involves the nucleophilic substitution of a leaving group on a precursor molecule with the [¹⁸F]fluoride ion. The choice of precursor and its leaving group is critical as it directly impacts the radiochemical yield, synthesis time, and molar activity of the final radiotracer. The most commonly used precursor features a tosylate leaving group. However, recent research has explored the potential of alternative precursors with mesylate and chloro leaving groups.
Dopamine D2/D3 Receptor Signaling
Fallypride acts as an antagonist at dopamine D2 and D3 receptors, which are G-protein coupled receptors (GPCRs). Upon binding, Fallypride blocks the downstream signaling cascade typically initiated by dopamine. This cascade involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Understanding this pathway is crucial for interpreting the results of PET imaging studies using [¹⁸F]Fallypride.
Dopamine D2/D3 Receptor Signaling Pathway Antagonized by Fallypride
Performance Comparison of Fallypride Precursors
The performance of a Fallypride precursor is primarily evaluated based on the efficiency of the subsequent radiolabeling reaction. Key performance indicators include radiochemical yield (RCY), synthesis time, and the resulting molar activity of [¹⁸F]Fallypride. Below is a comparison of the established tosylate precursor with the novel mesylate and chloro precursors.
Quantitative Data Summary
| Precursor Type | Leaving Group | Reported Yield (Chemical/Radiochemical) | Synthesis Time (Radiolabeling) | Molar Activity (GBq/µmol) | Purification Method | Reference |
| Established | ||||||
| Tosyl-Fallypride | Tosylate | 20-68% (RCY, decay corrected) | 40-60 min | 33-730 | HPLC or SPE | [1][2] |
| Tosyl-Fallypride (Optimized) | Tosylate | ~59% (RCY, not decay corrected) | ~28 min | Not Reported | SPE | [1] |
| Tosyl-Fallypride (Microfluidic) | Tosylate | up to 88% (RCY, decay corrected) | ~50 min (including purification) | 31.8 ± 10.8 | HPLC | [3] |
| Novel | ||||||
| Mesyl-Fallypride | Mesylate | 40% (Chemical Yield) | Not Reported (Radiolabeling) | Not Applicable | Not Applicable | [4] |
| Chloro-Fallypride | Chloride | 55% (Chemical Yield) | Not Reported (Radiolabeling) | Not Applicable | Not Applicable | [4] |
Note: The yields reported for the novel mesylate and chloro precursors are from a non-radioactive synthesis to demonstrate the viability of the chemical transformation and are not directly comparable to the radiochemical yields of the tosylate precursor.[4] Further radiolabeling studies are required for a direct performance comparison.
Experimental Protocols
This section provides a detailed methodology for the automated synthesis of [¹⁸F]Fallypride using the widely adopted tosylate precursor.
Automated Synthesis of [¹⁸F]Fallypride using Tosyl-Fallypride Precursor
This protocol is adapted from procedures for automated synthesis modules like the TRASIS All-in-One or similar systems.[5]
Materials:
-
Tosyl-Fallypride precursor
-
[¹⁸F]Fluoride in [¹⁸O]water
-
Kryptofix 2.2.2. (K222)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (B52724) (ACN), anhydrous
-
Ethanol (EtOH), USP grade
-
Water for Injection (WFI)
-
Saline, sterile
-
Sep-Pak C18 cartridges
-
Alumina N cartridges
-
Anion exchange cartridge (e.g., QMA)
-
Sterile filters (0.22 µm)
Experimental Workflow:
Automated [¹⁸F]Fallypride Synthesis Workflow
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution:
-
The cyclotron-produced [¹⁸F]fluoride in [¹⁸O]water is passed through an anion exchange cartridge to trap the [¹⁸F]F⁻.
-
The trapped [¹⁸F]F⁻ is then eluted into the reaction vessel using a solution of Kryptofix 2.2.2 and potassium carbonate in a mixture of acetonitrile and water.
-
-
Azeotropic Drying:
-
The solvent is evaporated with a stream of nitrogen or under vacuum at an elevated temperature to remove water. This step is crucial for activating the [¹⁸F]fluoride for nucleophilic substitution. This is typically repeated 2-3 times with the addition of anhydrous acetonitrile.
-
-
Radiolabeling Reaction:
-
The tosyl-fallypride precursor (typically 1-2 mg) dissolved in anhydrous acetonitrile is added to the dried [¹⁸F]F⁻/K222/K₂CO₃ complex.
-
The reaction mixture is heated at a set temperature (e.g., 95-120°C) for a specified time (e.g., 10-20 minutes).
-
-
Purification:
-
The crude reaction mixture is diluted with water and passed through a series of solid-phase extraction (SPE) cartridges (e.g., Alumina N followed by C18) to remove unreacted [¹⁸F]fluoride and other impurities.
-
The cartridges are washed with water to remove polar impurities.
-
-
Elution and Formulation:
-
The purified [¹⁸F]Fallypride is eluted from the C18 cartridge with ethanol.
-
The ethanolic solution is then diluted with sterile saline for injection to achieve the desired final concentration and solvent composition.
-
-
Quality Control:
-
The final product is tested for radiochemical purity (typically by HPLC), pH, residual solvents, and bacterial endotoxins to ensure it meets pharmacopeia standards.
-
Discussion and Conclusion
The established tosylate precursor remains the gold standard for the synthesis of [¹⁸F]Fallypride, with a wealth of literature on optimized and automated synthesis protocols.[1][5] These methods can achieve high radiochemical yields and are suitable for routine clinical production. The use of solid-phase extraction for purification offers a faster and more easily automated alternative to traditional HPLC, with comparable purity.[1] Microfluidic synthesis platforms have demonstrated the potential for even higher radiochemical yields with smaller precursor amounts, which can simplify purification.[2][3]
The novel mesylate and chloro precursors present intriguing alternatives.[4] The reported chemical synthesis yields of 40% for the mesylate and 55% for the chloro analogue in forming Fallypride suggest their potential as viable precursors for radiolabeling.[4] Mesylates are generally more reactive than tosylates, which could potentially lead to shorter reaction times or lower required temperatures for radiolabeling. Chlorides are typically less reactive, which might require more stringent reaction conditions but could offer advantages in terms of precursor stability.
However, a direct comparison of the radiolabeling performance of these novel precursors with the tosylate precursor is currently lacking in the literature. Further studies are needed to determine their radiochemical yields, synthesis times, and the molar activity of the resulting [¹⁸F]Fallypride under optimized radiolabeling conditions.
References
- 1. GMP compliant simplified fast and high yielding automated synthesis of [18F]fallypride without the need of HPLC purification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of [18F]DPA-714, [18F]fallypride and [18F]LBT-999 using iMiDEV, a fully automated microfluidic platform: towards clinical radiopharmaceutical production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of [18F]fallypride in a micro-reactor: rapid optimization and multiple-production in small doses for micro-PET studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new multi-gram synthetic route to labeling precursors for the D2/3 PET agent 18F-fallypride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
[18F]Desmethoxyfallypride: A Viable Fluorine-18 Labeled Alternative to [11C]Raclopride for Dopamine D2/D3 Receptor Imaging
For researchers and professionals in drug development and neuroscience, the selection of an appropriate radiotracer is critical for the successful imaging of dopamine (B1211576) D2/D3 receptors using Positron Emission Tomography (PET). This guide provides a comprehensive comparison of [18F]desmethoxyfallypride ([18F]DMFP) and the widely used [11C]raclopride, supported by experimental data, detailed protocols, and visual diagrams to aid in the selection of the optimal tracer for specific research needs.
[18F]Desmethoxyfallypride has emerged as a promising fluorine-18 (B77423) labeled substitute for [11C]raclopride in PET studies of D2-like dopamine receptors.[1][2] Its primary advantage lies in the longer half-life of fluorine-18 (109.7 minutes) compared to carbon-11 (B1219553) (20.4 minutes), which allows for longer imaging protocols, centralized production, and distribution to facilities without an on-site cyclotron.[2] This guide delves into the comparative characteristics of these two radiotracers, focusing on their binding properties, pharmacokinetics, and performance in preclinical and clinical imaging.
Comparative Performance Data
The following tables summarize the key quantitative data for [18F]desmethoxyfallypride and [11C]raclopride, compiled from various in vitro and in vivo studies.
Table 1: In Vitro Binding Characteristics
| Parameter | [18F]Desmethoxyfallypride | [11C]Raclopride | Species | Notes |
| Ki (nmol/L) | 15 ± 9[1] | 26[2] | Rat (striatum) | Ki determined using [3H]spiperone as the competitor.[1][2] A lower Ki indicates higher binding affinity. |
| Kd (nmol/L) | 0.34 | 1.15[2] | Rat | Kd represents the equilibrium dissociation constant. |
| Association Rate Constant (kon) (M⁻¹min⁻¹) | 2.16 x 10⁸[3] | Not explicitly stated | Rat (brain homogenates) | Measures the rate of radiotracer binding to the receptor.[3] |
| Dissociation Rate Constant (koff) (min⁻¹) | 0.073[3] | Not explicitly stated | Rat (brain homogenates) | Measures the rate of radiotracer unbinding from the receptor.[3] |
Table 2: In Vivo Imaging Characteristics in Humans
| Parameter | [18F]Desmethoxyfallypride | [11C]Raclopride | Notes |
| Striatum-to-Cerebellum Ratio (Peak) | ~4 (at 60-120 min)[1] | Not explicitly stated in provided abstracts | The cerebellum is used as a reference region with negligible D2/D3 receptor density. |
| Time to Peak Striatal Uptake | ~60 minutes[1] | Not explicitly stated in provided abstracts | |
| Tracer Half-life | 109.7 minutes[2] | 20.4 minutes[2] | The longer half-life of 18F allows for more flexible imaging protocols.[2] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing studies. Below are summaries of key experimental protocols used in the characterization of [18F]desmethoxyfallypride.
In Vitro Receptor Binding Assay
This protocol is used to determine the binding affinity (Ki) of the radiotracer for its target receptor.
-
Tissue Preparation: Rat striatal tissue is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to obtain a crude membrane preparation containing the dopamine D2/D3 receptors.
-
Incubation: The membrane preparation is incubated with a known concentration of a radiolabeled competitor (e.g., [3H]spiperone) and varying concentrations of the compound being tested ([18F]desmethoxyfallypride or raclopride).
-
Separation: The bound and free radioligands are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled competitor (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
PET Imaging in Human Volunteers
This protocol outlines the procedure for acquiring and analyzing PET data in human subjects.[1]
-
Radiotracer Administration: A bolus injection of 214 ± 54 MBq of [18F]desmethoxyfallypride is administered intravenously.[1]
-
Dynamic Image Acquisition: Dynamic PET scans of the brain are acquired over a period of 124 minutes.[1]
-
Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to measure the concentration of the parent radiotracer in plasma, corrected for metabolites. This serves as the input function for kinetic modeling.
-
Image Analysis: Regions of interest (ROIs) are drawn on the PET images, typically for the striatum (caudate and putamen) and the cerebellum (as a reference region).
-
Kinetic Modeling: Time-activity curves for each ROI are generated. Various analytical methods, such as compartmental models, graphical analysis, and equilibrium methods, are used to quantify receptor binding, often expressed as the binding potential (BP).[1]
Visualizing Key Processes
To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Dopamine D2/D3 Receptor Signaling Pathway.
Caption: General PET Imaging Experimental Workflow.
Conclusion
[18F]Desmethoxyfallypride presents itself as a highly reliable and practical alternative to [11C]raclopride for PET imaging of D2-like dopamine receptors.[1] Its comparable in vitro binding affinity and favorable in vivo imaging characteristics, combined with the significant logistical advantages of the fluorine-18 label, make it a strong candidate for both clinical and preclinical research.[1][2][4] The longer half-life facilitates more complex study designs, including pharmacological challenge studies, and allows for wider accessibility to PET imaging of the dopaminergic system. For research groups without immediate access to a cyclotron, [18F]DMFP is an efficient substitute for [11C]raclopride in a clinical context.[1][2] The choice between these two tracers will ultimately depend on the specific aims of the study, available resources, and the desired imaging protocol duration.
References
- 1. Quantification of D2-like dopamine receptors in the human brain with 18F-desmethoxyfallypride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. 18F-desmethoxyfallypride: a fluorine-18 labeled radiotracer with properties similar to carbon-11 raclopride for PET imaging studies of dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [18F]desmethoxyfallypride as a novel PET radiotracer for quantitative in vivo dopamine D2/D3 receptor imaging in rat models of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Fallypride Precursors: A Guide to Laboratory Safety and Chemical Handling
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Fallypride precursors, ensuring compliance and minimizing risk.
Core Principles of Chemical Waste Disposal
All chemical waste should be considered hazardous unless explicitly determined to be non-hazardous by safety personnel. The following principles are fundamental to the safe disposal of Fallypride precursors and other laboratory chemicals:
-
Identification and Characterization: Properly identify the chemical composition of the waste. Fallypride precursors may include tosylate, mesylate, or chloro congeners of a benzamide (B126) derivative.
-
Segregation: Do not mix incompatible waste streams. Halogenated and non-halogenated organic wastes should typically be collected separately.[1] Acids and bases should also be kept in separate containers.[1][2]
-
Containment: Use appropriate, chemically resistant containers for waste collection. Containers must be in good condition, with secure, leak-proof closures.[3]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, the associated hazards (e.g., flammable, toxic), and the date of accumulation.[2]
-
Storage: Store waste containers in a designated, secure satellite accumulation area within the laboratory.[2] This area should be well-ventilated and have secondary containment to control spills.
-
Professional Disposal: Arrange for the collection and disposal of chemical waste through a licensed hazardous waste management company.[4][5] Never dispose of chemical waste down the sink unless specifically authorized by your institution's environmental health and safety (EHS) office.[6][7]
Disposal Protocol for Fallypride Precursors
The following step-by-step protocol outlines the recommended procedure for the disposal of Fallypride precursors, based on general laboratory waste guidelines.
Experimental Protocol: Waste Collection and Disposal
-
Personal Protective Equipment (PPE): Before handling any chemical waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of waste should be conducted in a certified chemical fume hood.[8]
-
Waste Segregation:
-
Collect solid Fallypride precursor waste in a designated, labeled hazardous waste container.
-
Collect solutions containing Fallypride precursors separately. Based on their chemical nature as halogenated organic compounds (if applicable), they should be collected in a container specifically for halogenated organic waste.[1][9]
-
Do not mix this compound waste with other chemical waste streams unless you have confirmed their compatibility.
-
-
Container Management:
-
Storage:
-
Store the sealed and labeled waste container in your laboratory's designated satellite accumulation area.
-
Ensure the storage area has secondary containment.[11]
-
-
Disposal Request:
-
Once the container is full, or in accordance with your institution's policies, submit a request for chemical waste collection through your EHS office.[11]
-
Quantitative Data Summary
While specific quantitative limits for this compound disposal are not defined, general guidelines for laboratory waste apply. Adherence to institutional and local regulations is paramount.
| Parameter | Guideline | Citation |
| pH of Aqueous Waste for Sewer Disposal | Generally between 5.0 and 12.5, but verify with local regulations. Fallypride precursors should not be disposed of via sewer. | [2] |
| Container Headspace | Leave at least one-inch of headroom to allow for expansion. | [2] |
| Satellite Accumulation Area Storage Time | Varies by regulation; partially filled containers may remain for up to one year in some cases. Full containers must be removed promptly. | [2] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of Fallypride precursors.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of Fallypride precursors, fostering a secure working environment and protecting our planet. Always consult your institution's specific chemical hygiene plan and EHS office for guidance on local regulations and procedures.
References
- 1. bucknell.edu [bucknell.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. danielshealth.com [danielshealth.com]
- 4. benchchem.com [benchchem.com]
- 5. monash.edu [monash.edu]
- 6. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 7. vumc.org [vumc.org]
- 8. benchchem.com [benchchem.com]
- 9. riskassess.com.au [riskassess.com.au]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Chemical Waste | Environmental Health and Safety [ehs.weill.cornell.edu]
Essential Safety and Logistical Information for Handling Fallypride Precursor
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical precursors are paramount for both personal safety and environmental protection. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plan for the Fallypride precursor. While a specific Safety Data Sheet (SDS) for Fallypride precursors such as Tosyl-Fallypride is not extensively detailed in public records, the following guidance is based on information for the parent compound, benzamide (B126), and other related benzamide derivatives. A conservative approach is therefore recommended.
Hazard Summary
Fallypride precursors are derivatives of benzamide. Benzamide itself is considered hazardous. Potential hazards associated with benzamide and its derivatives may include:
-
Skin Irritation: May cause skin irritation upon contact.[3][4]
-
Germ Cell Mutagenicity: Suspected of causing genetic defects.[1][5][6]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[7]
No occupational exposure limits have been established for Benzamide.[8][9] Therefore, it is crucial to handle Fallypride precursors with a high degree of caution.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure. The following table summarizes the required equipment for handling the this compound.
| Body Part | Required PPE | Specifications and Standards |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use and change them frequently.[3] |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles. A face shield is recommended when there is a splash hazard. | Must conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] |
| Body | Laboratory coat or chemical-resistant apron. | Should be clean, buttoned, and provide maximum coverage. |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator. | Required when handling the powder outside of a chemical fume hood or in areas with inadequate ventilation to prevent the inhalation of dust particles.[3][8] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational plan is critical for minimizing exposure and ensuring a safe laboratory environment.
1. Preparation and Engineering Controls:
-
All work with the this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][7]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[7]
-
Have spill control materials, such as absorbent pads and appropriate waste containers, available in the immediate work area.
2. Weighing and Solution Preparation:
-
When weighing the solid precursor, perform the task within the fume hood to contain any dust.
-
Use a spatula for transferring the solid to minimize the generation of airborne particles.
-
If preparing a solution, slowly add the solid precursor to the solvent to prevent splashing. The tosylate precursor of Fallypride is often dissolved in acetonitrile (B52724) for radiosynthesis.[10][11]
3. Experimental Use:
-
Keep all containers with the this compound clearly labeled and tightly sealed when not in use.
-
Avoid direct contact with the skin and eyes.[4]
4. Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Remove PPE in the designated area to avoid contaminating clean spaces.
-
Thoroughly wash hands with soap and water after removing gloves.[3]
Disposal Plan
The proper disposal of the this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Identification and Segregation:
-
All waste contaminated with the this compound should be considered hazardous waste.[5]
-
Properly label a dedicated, leak-proof waste container with "Hazardous Waste" and the full chemical name, "this compound (Tosyl-Fallypride)".[5][12]
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[5]
Waste Collection and Storage:
-
Collect all materials contaminated with the precursor, including disposable PPE (gloves, etc.), weighing papers, and cleaning materials, in the designated hazardous waste container.[7]
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.[5]
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for the pickup and disposal of the hazardous waste.[13]
-
Disposal should be in accordance with all local, state, and federal regulations.[3] Incineration at a licensed facility is a common disposal method for such compounds.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. nj.gov [nj.gov]
- 9. tagis.dep.wv.gov [tagis.dep.wv.gov]
- 10. studylib.net [studylib.net]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
